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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

This guide serves as an in-depth technical monograph on 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a specialized bifunctional intermediate used primarily in the synthesis of kinase inhibitors (specifically BTK inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a specialized bifunctional intermediate used primarily in the synthesis of kinase inhibitors (specifically BTK inhibitors) and complex medicinal chemistry scaffolds.

Chemical Identity & Structural Analysis

This compound is a bifunctional nitrogen heterocycle characterized by a pyrrolidine core substituted with a highly basic guanidine moiety at the N1 position and a tertiary dimethylamine at the C3 position. It is predominantly utilized as a "warhead" carrier or a polar scaffolding element in drug discovery to mimic arginine residues or enhance aqueous solubility.

Property Data / Descriptor
IUPAC Name 3-(Dimethylamino)pyrrolidine-1-carboximidamide
Common Synonyms 1-Carbamimidoyl-3-(dimethylamino)pyrrolidine; N-(1-Guanylpyrrolidin-3-yl)-N,N-dimethylamine
Molecular Formula C₇H₁₆N₄
Molecular Weight 156.23 g/mol
Core Scaffold Pyrrolidine (Saturated 5-membered N-heterocycle)
Functional Groups 1.[1][2][3][4][5][6][7][8][9][10] Guanidine (N1-position): High basicity (pKa ~13.5) 2. Tertiary Amine (C3-position): Moderate basicity (pKa ~9.5)
Stereochemistry Contains one chiral center at C3.[6] Can exist as (R), (S), or racemate. Drug applications typically require the enantiopure form (often R).
1.1 Structural Logic & Pharmacophore

The molecule's value lies in its dual-basicity profile .

  • The Guanidine Tail (N1): Acts as a strong hydrogen bond donor/acceptor and a cationic anchor at physiological pH. It is often used to engage aspartate or glutamate residues in a protein binding pocket (e.g., the solvent front of a kinase ATP-pocket).

  • The Dimethylamine Head (C3): Provides a solubilizing group and a vector for additional hydrogen bonding or salt-bridge formation.

Physicochemical Properties

Understanding the ionization state is critical for isolation and formulation.

Parameter Value (Predicted/Class-Based) Implication for Handling
pKa (Guanidine) ~13.0 – 13.6Protonated at all physiological pHs. Requires strong bases (e.g., NaOH) to deprotonate.
pKa (Tertiary Amine) ~9.2 – 9.8Protonated at physiological pH.
LogP (Octanol/Water) -1.5 to -0.5 (Highly Polar)High water solubility; poor retention on C18 columns without ion-pairing agents.
Physical State Hygroscopic Solid (Salt) or Viscous Oil (Free Base)Likely isolated as a Hydrochloride (HCl) or Hemisulfate salt due to high basicity.
Hygroscopicity HighMust be stored under desiccant; rapidly absorbs atmospheric moisture.
Synthesis & Manufacturing

The synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide typically involves the guanylation of the commercially available precursor 3-(dimethylamino)pyrrolidine .

3.1 Synthetic Route (Standard Protocol)

The most robust method avoids the use of toxic cyanogen bromide, instead utilizing 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent. This reaction is preferred for its high yield and easy purification.

Reagents:

  • Substrate: 3-(Dimethylamino)pyrrolidine (Racemic or Enantiopure).[6][8]

  • Guanylating Agent: 1H-Pyrazole-1-carboxamidine HCl.

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF or Acetonitrile.[7]

Protocol:

  • Dissolution: Dissolve 3-(dimethylamino)pyrrolidine (1.0 eq) in DMF (0.5 M concentration).

  • Addition: Add DIPEA (2.5 eq) followed by 1H-pyrazole-1-carboxamidine HCl (1.1 eq).

  • Reaction: Stir at room temperature for 16 hours. The reaction is driven by the formation of the stable guanidine and the expulsion of pyrazole.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove DMF.

    • Purification: Due to high polarity, standard silica chromatography is difficult. Use Reverse-Phase Flash Chromatography (C18) eluting with Water (0.1% TFA) / Acetonitrile.

    • Lyophilization: Freeze-dry the aqueous fractions to obtain the product as a TFA salt (hygroscopic white powder).

3.2 Synthesis Workflow Diagram

Synthesis Precursor 3-(Dimethylamino) pyrrolidine Intermediate Transition State Precursor->Intermediate + DIPEA / DMF Reagent 1H-Pyrazole-1- carboxamidine HCl Reagent->Intermediate Product 3-(Dimethylamino) pyrrolidine-1- carboximidamide Intermediate->Product - Pyrazole (Byproduct)

Caption: Guanylation workflow utilizing pyrazole-carboxamidine transfer.

Analytical Characterization

Validating the structure requires distinguishing the guanidine protons from the amine signals.

4.1 NMR Spectroscopy (¹H NMR in D₂O)
  • Guanidine Region: In D₂O, the N-H protons (usually ~7.0–8.0 ppm) will exchange and disappear. In DMSO-d₆, look for a broad singlet (4H equivalent) around 7.2 ppm.

  • C3-H (Methine): A multiplet around 2.8 – 3.2 ppm.

  • N-Methyls: A sharp singlet (6H) at ~2.2 ppm (free base) or ~2.8 ppm (salt form).

  • Ring Protons: Complex multiplets for C2, C4, and C5 protons between 1.8 and 3.6 ppm.

4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass: [M+H]⁺ = 157.15 m/z.

  • Fragmentation Pattern:

    • Loss of dimethylamine (-45 Da).

    • Loss of guanidine fragment (-42 Da).

4.3 HPLC Method (Polar Compound)

Standard C18 columns often fail to retain this compound due to its high polarity.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Atlantis T3).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Retention: Elutes early on C18; requires high organic start on HILIC.

Applications in Drug Discovery

This molecule is a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other immunomodulatory drugs.

5.1 Mechanism of Action (as a Fragment)

In medicinal chemistry, the 1-carboximidamide group serves two roles:

  • Solvent Interaction: It orients the molecule towards the solvent interface of the enzyme pocket.

  • Selectivity Filter: The high basicity prevents the molecule from crossing membranes passively unless actively transported or if the pKa is masked, making it useful for restricting drugs to specific compartments (e.g., GI tract or specific tissues).

5.2 Biological Pathway Diagram

The following diagram illustrates how this fragment integrates into a larger kinase inhibitor scaffold (e.g., a biaryl system).

Pathway Fragment 3-(Dimethylamino) pyrrolidine-1-carboximidamide Coupling Coupling Reaction (SnAr or Amide Bond) Fragment->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Scaffold Biaryl / Heterocyclic Core (e.g., Pyrimidine) Scaffold->Coupling Target Target Protein (e.g., BTK, JAK) Inhibitor->Target H-Bonding via Guanidine Motif

Caption: Integration of the guanidine fragment into kinase inhibitor scaffolds.

Safety & Handling (SDS Summary)
Hazard Class Description Precaution
Skin Corrosion/Irritation Category 1B (Causes severe burns)The free base is highly alkaline. Wear nitrile gloves and face shield.
Eye Damage Category 1 (Risk of serious damage)Guanidines can cause permanent corneal opacity.
Storage Hygroscopic / Air SensitiveStore at -20°C under Argon/Nitrogen. Absorb moisture to form a sticky gum.

Disposal: As a nitrogenous base, it must be neutralized with dilute acid before disposal into organic waste streams. Do not release into drains due to potential aquatic toxicity (cationic surfactants).

References
  • Preparation of Biaryl Compounds Useful for the Treatment of Human Diseases. (2015). World Intellectual Property Organization. Patent WO2015089327A1.[10] (Describes the use of 3-(dimethylamino)pyrrolidine-1-carboximidamide in BTK inhibitor synthesis). Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis.Journal of Organic Chemistry, 57(8), 2497-2502. (Standard protocol for synthesizing guanidines from amines). Link

  • PubChem Compound Summary: 3-(Dimethylamino)pyrrolidine. (2024). National Center for Biotechnology Information. (Data on the precursor scaffold). Link

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines.Arkivoc, 2005(iv), 49-87. (Review of synthetic methodologies for guanidine derivatives). Link

Sources

Exploratory

Molecular weight and formula analysis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Molecular Architecture, Physicochemical Profiling, and Analytical Protocols Abstract This technical guide provides a rigorous analysis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a bis-basic guanidinylated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Physicochemical Profiling, and Analytical Protocols

Abstract

This technical guide provides a rigorous analysis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a bis-basic guanidinylated heterocycle with significant utility in antimicrobial research and organocatalysis. We deconstruct its molecular weight specifications, including critical salt form variations, and establish a validated analytical framework. Due to the compound's high polarity and lack of UV chromophores, this guide prioritizes Mass Spectrometry (MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) over traditional Reverse Phase (RP) methods.

Molecular Identity & Weight Analysis[1][2][3]

The accurate characterization of 3-(Dimethylamino)pyrrolidine-1-carboximidamide begins with a precise understanding of its stoichiometry. In drug development, confusion between the Free Base and Salt Forms is a primary source of dosing errors.

1.1 Structural Specifications
  • IUPAC Name: 1-Carbamimidoyl-N,N-dimethylpyrrolidin-3-amine

  • Common Name: 3-(Dimethylamino)pyrrolidine-1-carboximidamide

  • Core Scaffold: Pyrrolidine ring functionalized with a highly basic guanidine moiety at N1 and a tertiary amine at C3.

1.2 Quantitative Data Table

The following table consolidates the exact mass parameters required for high-resolution mass spectrometry (HRMS) and stoichiometric calculations.

ParameterFree BaseDihydrochloride Salt (.2HCl)
Chemical Formula C₇H₁₆N₄ C₇H₁₈Cl₂N₄
Average Molecular Weight 156.23 g/mol 229.15 g/mol
Monoisotopic Mass 156.1375 Da228.0908 Da
Exact Mass [M+H]⁺ 157.1448 m/zN/A (Ionizes as base)
Elemental Composition C: 53.82%, H: 10.32%, N: 35.86%C: 36.69%, H: 7.92%, N: 24.45%

Critical Note: This compound is rarely isolated as a free base due to the high basicity of the guanidine group (pKa ≈ 13.5). It is almost exclusively handled as a Dihydrochloride (2HCl) or Hemisulfate salt. Researchers must adjust the weighed mass by a factor of 1.47 (229.15 / 156.23) when calculating molarity based on the free base.

Physicochemical Profiling

Understanding the ionization state is prerequisite to designing a successful extraction or chromatography method.

  • Basicity (pKa):

    • Site 1 (Guanidine): pKa ~13.6. Protonated at all physiological and standard LC pH levels.

    • Site 2 (Dimethylamino): pKa ~9.5. Protonated at pH < 9.

  • LogP (Lipophilicity):

    • Predicted LogP: -1.2 to -1.8.

    • Implication: The molecule is super-hydrophilic. It will not retain on C18 columns, eluting in the void volume (t0), leading to ion suppression and poor quantification.

Analytical Methodologies
3.1 Mass Spectrometry (HRMS) Protocol

Because the molecule lacks a conjugated π-system (no benzene rings), UV detection is ineffective. MS is the gold standard for detection.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Pathway (MS/MS): The fragmentation pattern is predictable and serves as a structural fingerprint.

  • Precursor: m/z 157.15 [M+H]⁺

  • Primary Loss: Neutral loss of dimethylamine (-45 Da).

  • Secondary Loss: Loss of the guanidine moiety or ring opening.

Fragmentation cluster_legend Key M_H Precursor Ion [M+H]+ = 157.15 Frag1 Fragment A Loss of NH(CH3)2 [M+H - 45]+ = 112.10 M_H->Frag1 Collision Energy 20-30 eV Frag2 Fragment B Ring Cleavage/Guanidine Loss [C4H8N]+ = 70.06 Frag1->Frag2 Secondary Fragmentation Blue: Parent Blue: Parent Red: Primary Product Red: Primary Product Blue: Parent->Red: Primary Product Yellow: Secondary Product Yellow: Secondary Product Red: Primary Product->Yellow: Secondary Product

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for structural confirmation.

3.2 Chromatographic Separation (HILIC)

Objective: Retain the highly polar dicationic species. Method: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Why pH 3? Maintains the protonated state for consistent interaction with the stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • Start: 90% B (High organic forces the polar analyte into the water layer on the silica surface).

    • End: 50% B over 10 minutes.

  • Detection: MS (SIM mode at m/z 157.15).

Synthesis & Handling Logic

For researchers synthesizing this compound or using it as an intermediate:

  • Stability: The guanidine group is robust, but the compound is hygroscopic in salt form. Store in a desiccator.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in Hexanes or Ether.

  • NMR Characterization (D₂O):

    • Look for the singlet at δ 2.8 ppm (6H) corresponding to the -N(CH₃)₂ group.

    • The guanidine protons will exchange with D₂O and will likely not be visible.

    • The C13 NMR should show a distinct quaternary carbon signal around 155-160 ppm (Guanidine C=N).

Workflow Visualization

The following diagram illustrates the decision logic for analyzing this specific molecular class.

AnalysisWorkflow Start Sample: 3-(Dimethylamino) pyrrolidine-1-carboximidamide Solubility Dissolve in 50:50 ACN:H2O Start->Solubility CheckUV UV Absorbance? Solubility->CheckUV MethodChoice Select Method CheckUV->MethodChoice No Chromophore RP Reverse Phase (C18) FAILED: No Retention MethodChoice->RP HILIC HILIC Mode SUCCESS: Good Retention MethodChoice->HILIC MS_Detect MS Detection (ESI+) RP->MS_Detect Ion Suppression risk HILIC->MS_Detect

Figure 2: Analytical decision matrix highlighting the necessity of HILIC chromatography.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758519, 3-(Dimethylamino)pyrrolidine. Retrieved from [Link]

  • Houghten, R. A., et al. (2006). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Journal of Medicinal Chemistry. Retrieved from [Link]

Foundational

History and discovery of pyrrolidine-1-carboximidamide analogs

The Evolution of the Guanidine Bioisostere: A Technical Deep Dive into Pyrrolidine-1-Carboximidamide Analogs Chemical Foundation: The Amidinopyrrolidine Scaffold Pyrrolidine-1-carboximidamide (also known as N-amidinopyrr...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of the Guanidine Bioisostere: A Technical Deep Dive into Pyrrolidine-1-Carboximidamide Analogs

Chemical Foundation: The Amidinopyrrolidine Scaffold

Pyrrolidine-1-carboximidamide (also known as N-amidinopyrrolidine or 1-pyrrolidinecarboximidamide) represents a critical structural evolution in medicinal chemistry, specifically designed to modulate the physicochemical properties of the guanidine group.

While the guanidine moiety (


) is a fundamental pharmacophore found in arginine and numerous drugs (e.g., metformin, guanethidine), its high basicity often leads to poor oral bioavailability and limited membrane permeability due to permanent ionization at physiological pH. The pyrrolidine-1-carboximidamide scaffold addresses this by "capping" one of the guanidine nitrogens with a pyrrolidine ring.

Key Physicochemical Advantages:

  • Lipophilicity Modulation: The five-membered aliphatic ring increases the

    
     of the molecule compared to a primary guanidine, facilitating better transport across the blood-brain barrier (BBB) and cell membranes.
    
  • Steric Constraint: The pyrrolidine ring restricts the conformational freedom of the nitrogen lone pair, potentially locking the guanidine into a bioactive conformation preferred by enzymes like serine proteases or mitochondrial Complex I.

  • Basicity Tuning: While still basic, the substitution pattern allows for fine-tuning of the

    
     (typically lowering it slightly to ~11-12), which can improve the ratio of neutral-to-ionized species in the gut.
    

The Metabolic Chapter: The Discovery of Lixumistat (IM156)[1][2][3]

The most significant contemporary application of the pyrrolidine-1-carboximidamide scaffold is Lixumistat (IM156) , a novel oxidative phosphorylation (OXPHOS) inhibitor. This discovery represents a major leap from traditional biguanides like Metformin.

From Metformin to Lixumistat

Metformin is the first-line therapy for Type 2 Diabetes, working primarily through weak inhibition of Mitochondrial Complex I and activation of AMPK. However, Metformin is highly hydrophilic and requires organic cation transporters (OCTs) for cellular entry, limiting its efficacy in tissues with low OCT expression (e.g., certain tumors).

Researchers at ImmunoMet Therapeutics and HanAll Biopharma synthesized Lixumistat by incorporating the pyrrolidine-1-carboximidamide moiety.

  • Structure:

    
    .[1][2][3]
    
  • Mechanism: Lixumistat acts as a potent Protein Complex 1 (PC1) inhibitor . Unlike Metformin, the hydrophobic pyrrolidine and trifluoromethoxy-phenyl groups allow Lixumistat to permeate mitochondrial membranes independently of OCT transporters.

  • Therapeutic Impact: It potently inhibits OXPHOS, starving drug-resistant cancer cells (which often shift metabolic reliance from glycolysis to OXPHOS) of ATP. It has received Orphan Drug Designation for Pancreatic Cancer and Glioblastoma .[4]

Figure 1: Mechanism of Action - Metformin vs. Lixumistat

G Metformin Metformin (Hydrophilic) OCT OCT Transporter (Required for Entry) Metformin->OCT Dependent Lixumistat Lixumistat (IM156) (Amidinopyrrolidine Core) MitoMembrane Mitochondrial Membrane Lixumistat->MitoMembrane Passive Diffusion (High Lipophilicity) OCT->MitoMembrane Complex1 Mitochondrial Complex I MitoMembrane->Complex1 OXPHOS OXPHOS (ATP Production) Complex1->OXPHOS Inhibition TumorDeath Starvation of Resistant Tumor Cells OXPHOS->TumorDeath Energy Depletion

Caption: Lixumistat utilizes the lipophilic amidinopyrrolidine scaffold to bypass transporter dependency, potently inhibiting Complex I.

The Protease Inhibition Era: Arginine Mimetics

Before its metabolic applications, the pyrrolidine-1-carboximidamide scaffold was extensively explored as an arginine mimetic in the design of serine protease inhibitors.

Thrombin and Factor Xa Inhibitors

Trypsin-like serine proteases (e.g., Thrombin, Factor Xa) have an S1 specificity pocket that recognizes the positively charged guanidine side chain of Arginine (Arg).

  • The Challenge: Native Arginine is rapidly metabolized.

  • The Solution: Replacing the Arg side chain with a 1-amidinopyrrolidine group creates a rigid, metabolically stable cation.

  • Binding Mode: The amidine group forms a bidentate salt bridge with the Aspartate residue (Asp189 in Trypsin/Factor Xa) at the bottom of the S1 pocket. The pyrrolidine ring fills the hydrophobic S1 sub-site, enhancing affinity over a simple guanidine.

BACE1 Inhibitors (Alzheimer's)

In the pursuit of Alzheimer's therapeutics, hydroxyproline-derived


-amidinopyrrolidines were synthesized to inhibit 

-secretase (BACE1). The scaffold served as a transition state analogue, interacting with the catalytic aspartates of the protease.

Synthetic Methodologies

The synthesis of pyrrolidine-1-carboximidamide analogs generally follows two distinct pathways: Guanylation or Cyanamide Addition .

Protocol A: Guanylation via S-Methylisothiourea (Standard)

This is the most robust method for creating the core scaffold from a secondary amine.

  • Reagents: Pyrrolidine,

    
    -methylisothiourea sulfate (or iodide), Base (NaOH or 
    
    
    
    ).
  • Conditions: Reflux in Ethanol/Water or DMF at 80°C for 4-12 hours.

  • Mechanism: Nucleophilic attack of the pyrrolidine nitrogen on the isothiourea carbon, displacing methyl mercaptan (MeSH) as a leaving group.

  • Purification: The product often precipitates as a sulfate salt or requires crystallization from EtOH/Ether.

Protocol B: The Pyrazole Transfer (Modern)

For more complex analogs where harsh conditions must be avoided, 1H-pyrazole-1-carboximidamide is used as a mild guanylating agent.

  • Reagents: Pyrrolidine derivative, 1H-pyrazole-1-carboximidamide, DIPEA.

  • Conditions: DMF, Room Temperature, 16 hours.

  • Advantage: Avoids the evolution of noxious MeSH gas and often proceeds in higher yields for sterically hindered amines.

Figure 2: Synthetic Pathways to the Scaffold

Synthesis Pyrrolidine Pyrrolidine (Starting Material) Attack Nucleophilic Attack (Addition-Elimination) Pyrrolidine->Attack Path A: Reflux/Base Pyrrolidine->Attack Path B: DIPEA/RT SMethyl S-Methylisothiourea (Reagent A) SMethyl->Attack Pyrazole 1H-pyrazole-1-carboximidamide (Reagent B) Pyrazole->Attack Product Pyrrolidine-1-carboximidamide (Scaffold) Attack->Product Byproduct1 MeSH (Gas) Attack->Byproduct1 Leaving Group Byproduct2 Pyrazole Attack->Byproduct2 Leaving Group

Caption: Two primary synthetic routes: S-methylisothiourea displacement (Path A) and Pyrazole transfer (Path B).

Quantitative Data Summary

Compound ClassRepresentativeTargetIC50 / PotencyKey Feature
Biguanide Analog Lixumistat (IM156) Mito Complex I

Hydrophobic pyrrolidine cap allows OCT-independent entry.
Biguanide MetforminMito Complex I

Requires OCT transporter; weak inhibitor.
Protease Inhibitor 1-AmidinopyrrolidineTrypsin / Thrombin

(variable)
Mimics Arginine side chain; stable against proteolysis.
BACE1 Inhibitor Hydroxyproline-amidineBACE1nM rangeTransition state mimetic for Alzheimer's.

References

  • ImmunoMet Therapeutics. (2022).[5] First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors.[5][6] Investigational New Drugs.

  • National Cancer Institute. (2024). Lixumistat Acetate (Code C172088). NCI Drug Dictionary.[7]

  • PubChem. (2025).[3] Pyrrolidine-1-carboximidamide | C5H11N3. National Library of Medicine.

  • Journal of Medicinal Chemistry. (2016). Discovery of BACE1 Inhibitors with a Hydroxyproline-Derived N-Amidinopyrrolidine Scaffold. ACS Publications.

  • Oncotarget. (2016). Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A). Impact Journals.

Sources

Exploratory

Hydrogen bonding capacity of the carboximidamide group in pyrrolidines

Topic: Hydrogen Bonding Capacity of the Carboximidamide Group in Pyrrolidines Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist Structural Dynamics, Hydrogen Bonding Vectors, and Medicinal Ut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen Bonding Capacity of the Carboximidamide Group in Pyrrolidines Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Structural Dynamics, Hydrogen Bonding Vectors, and Medicinal Utility

Executive Summary

The carboximidamide group (amidine) attached to a pyrrolidine scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for targeting anionic pockets in serine proteases (e.g., Thrombin, Factor Xa) and GPCRs. This guide analyzes the physicochemical behavior of this moiety, focusing on its protonation state at physiological pH, its capacity for bidentate hydrogen bonding, and the conformational constraints imposed by the pyrrolidine ring. We provide a rigorous framework for characterizing these interactions using orthogonal experimental and computational methods.

Structural and Electronic Fundamentals

To understand the hydrogen bonding capacity of the pyrrolidine-carboximidamide system, one must first decouple the electronic properties of the amidine from the steric influence of the pyrrolidine ring.

1.1 Electronic Character and Protonation

The carboximidamide group (


) serves as a bioisostere for the guanidinium group of arginine, though with distinct electronic parameters.
  • Basicity (pKa): The conjugate acid of a typical alkyl-substituted amidine has a pKa range of 11.0 – 12.0 .

  • Physiological State: At pH 7.4, the group exists almost exclusively in its protonated amidinium form (

    
    ).
    
  • Resonance Stabilization: The positive charge is delocalized symmetrically across both nitrogen atoms, creating a planar, Y-shaped electrostatic potential surface.

1.2 Tautomerism in the Neutral State

While the protonated form dominates in vivo, the neutral form (relevant in non-polar solvents or specific catalytic cycles) exhibits tautomerism.

  • Imine Form:

    
     (Preferred in solid state/solution for many derivatives).
    
  • Enamine-like Form: Less common in unsubstituted amidines but relevant if electron-withdrawing groups are present.

Diagram 1: Protonation and Resonance Equilibria The following diagram illustrates the transition from the neutral tautomers to the symmetrical amidinium cation, which is the primary H-bond active species.

AmidineEquilibrium cluster_0 H-Bond Potential Neutral Neutral Carboximidamide (pH > 12) Protonation + H+ Neutral->Protonation Amidinium Protonated Amidinium (pH 7.4, Physiological) Protonation->Amidinium pKa ~11.5 Resonance Resonance Stabilization (Delocalized Charge) Amidinium->Resonance Symmetry H_Donor Strong H-Bond Donor (2-4 H atoms) Amidinium->H_Donor Charge_Assist Charge-Assisted Interaction H_Donor->Charge_Assist

Caption: Transition from neutral amidine to the physiologically relevant protonated amidinium species, maximizing H-bond donor capacity.

The Pyrrolidine Scaffold Effect

The pyrrolidine ring is not merely a passive linker; it acts as a conformational vector that orients the amidine group. Unlike flexible alkyl chains, the pyrrolidine ring has defined "puckering" modes that dictate the vector of the hydrogen bonds.

2.1 Ring Puckering and Vector Orientation

Pyrrolidines exist in dynamic equilibrium between envelope conformations (e.g., C3-endo, C4-exo).

  • Substituent Positioning: An amidine attached at the C3 position of pyrrolidine will project its H-bonding face at distinct angles depending on the ring pucker.

  • Rigidification: In drug design, bulky substituents on the pyrrolidine nitrogen (N1) or adjacent carbons are often used to lock the ring into a specific pucker, pre-organizing the amidine for binding.

2.2 The "Anchor" Effect

The pyrrolidine nitrogen (secondary or tertiary amine) often forms a secondary ionic interaction or H-bond within the binding pocket, acting as an anchor. This restricts the rotational freedom of the entire molecule, reducing the entropic penalty upon binding.

Hydrogen Bonding Capacity & Modes[1][2][3][4][5][6][7]

The carboximidamide group is a "super-donor." Its capacity is defined by the Charge-Assisted Hydrogen Bond (CAHB) .

3.1 Quantitative H-Bonding Metrics
ParameterNeutral AmidineProtonated AmidiniumRelevance
H-Bond Donors 2 (NH, NH2)4 (Two NH2 groups)Critical for solvent displacement
H-Bond Acceptors 1 (Imine N)0Protonation eliminates acceptor capability
Interaction Energy ~2-5 kcal/mol15-20 kcal/mol Ionic contribution boosts strength
Geometry Linear / AngularPlanar Bidentate Ideal for carboxylate recognition
3.2 The Bidentate "Salt Bridge"

The most significant interaction is the bidentate motif formed with carboxylate side chains (Aspartate, Glutamate) in proteins.

  • Geometry: The amidinium group forms a planar, cyclic 8-membered ring interface with the carboxylate.

  • Distance: N...O distances are typically 2.7 – 2.9 Å , significantly shorter than neutral H-bonds.

  • Selectivity: This geometry is highly specific, distinguishing amidines from primary amines (which can only form monodentate or water-bridged interactions easily).

Diagram 2: The Bidentate Interaction Motif

SaltBridge Pyrrolidine Pyrrolidine Scaffold (Vector Control) Amidinium Amidinium Group (Positive Charge) Pyrrolidine->Amidinium Covalent Bond HB1 H-Bond 1 (2.8 Å) Amidinium->HB1 HB2 H-Bond 2 (2.8 Å) Amidinium->HB2 Aspartate Asp/Glu Carboxylate (Negative Charge) HB1->Aspartate HB2->Aspartate

Caption: The "molecular clamp" mechanism: Bidentate charge-assisted hydrogen bonding between pyrrolidine-amidinium and a protein carboxylate.

Experimental Characterization Protocols

To validate the H-bonding capacity in a drug discovery context, the following orthogonal workflow is recommended.

4.1 NMR Titration (Chemical Shift Perturbation)

Proton NMR is the most sensitive method for detecting H-bonding in solution.

  • Protocol:

    • Dissolve the pyrrolidine-amidine in an aprotic solvent (e.g., DMSO-d6 or CD3CN) to prevent solvent H-bonding interference.

    • Titrate with a standard acceptor (e.g., acetate or benzoate).

    • Observation: Monitor the downfield shift (

      
      ) of the amidine NH protons. A shift of >2-3 ppm indicates strong salt-bridge formation.
      
    • Symmetry Check: In the protonated form, if rotation is fast, NH protons appear equivalent. Upon binding, rotation may slow, splitting the signal.

4.2 X-Ray Crystallography (Small Molecule)
  • Objective: Determine the N...O distance and planarity.

  • Metric: A "strong" hydrogen bond in these systems is defined by an N...O distance

    
     and an N-H...O angle 
    
    
    
    .
4.3 Isothermal Titration Calorimetry (ITC)
  • Objective: Separate Enthalpy (

    
    ) from Entropy (
    
    
    
    ).
  • Insight: Amidine binding is typically enthalpy-driven (

    
    ) due to the bond formation, but the pyrrolidine scaffold minimizes the entropy cost (
    
    
    
    ) by restricting conformational freedom.

Diagram 3: Characterization Workflow

Workflow cluster_analysis H-Bond Validation Step1 Synthesis of Pyrrolidine-Amidine Step2 pKa Determination (Potentiometric/NMR) Step1->Step2 MethodA 1H NMR Titration (Measure Delta Shift) Step2->MethodA MethodB X-Ray Diffraction (Measure Geometry) Step2->MethodB Step3 Biological Assay (IC50 / Ki) MethodA->Step3 Confirm Interaction MethodB->Step3 Confirm Structure

Caption: Integrated workflow for synthesizing and validating the physicochemical properties of amidine-based ligands.

Case Studies in Drug Design

The pyrrolidine-carboximidamide motif is not theoretical; it is a proven scaffold in protease inhibition.

5.1 Thrombin and Factor Xa Inhibitors

These serine proteases have a deep S1 specificity pocket containing an Aspartate residue (Asp189 in Trypsin/Factor Xa).

  • Mechanism: The amidine group mimics the side chain of Arginine (the natural substrate).

  • Pyrrolidine Role: In inhibitors like melagatran or early benzamidine analogs, the scaffold (often a proline derivative or similar cycle) directs the amidine into the S1 pocket while the rest of the molecule interacts with the S2/S3 sites.

  • Outcome: The bidentate H-bond accounts for a significant portion (3-4 orders of magnitude) of the binding affinity.

5.2 overcoming "Amidine Toxicity"

While potent, highly basic amidines can suffer from poor oral bioavailability (low logP, high pKa).

  • Strategy: Chemists often use "prodrug" strategies (e.g., amidoximes) or substitute the highly basic amidine with less basic bioisosteres (e.g., aminopyridines) that maintain the H-bonding geometry but lower the pKa to ~7-8, improving membrane permeability.

References
  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). "Amidines".[1][2][3][4][5] [Link]

  • Biela, A. et al. (2012). "Wet and Dry: Hydrogen Bonding in the Active Site of Thrombin." Journal of Molecular Biology. (Discusses the energetics of the amidine-Asp interaction). [Link]

  • Roenfanz, H.F. et al. (2024).[2] "Hydrogen Bonding Parameters by Rapid Colorimetric Assessment." ACS Medicinal Chemistry Letters. (Methodology for assessing H-bond capacity). [Link]

  • Lam, P.Y.S. et al. (2003). "Rational Design of Potent, Bioavailable, Nonpeptide Cyclic Ureas as HIV Protease Inhibitors." Science. (Classic example of cyclic scaffolds orienting H-bond donors). [Link]

  • PubChem. "Pyrrolidine-2-carboximidamide Compound Summary." [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Introduction and Mechanistic Rationale 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a highly valuable basic pharmacophore and synthetic intermediate, frequently utilized in the development of targeted therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-(Dimethylamino)pyrrolidine-1-carboximidamide is a highly valuable basic pharmacophore and synthetic intermediate, frequently utilized in the development of targeted therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors for oncology and immunology applications [1].

The structural core features a pyrrolidine ring substituted with a dimethylamino group and a strongly basic carboximidamide (guanidine-like) moiety. The most efficient and scalable method for synthesizing this compound involves the direct guanylation of the secondary amine, 3-(dimethylamino)pyrrolidine.

Causality in Reagent Selection: Historically, cyanamide fusion was used for guanidine synthesis; however, this requires harsh conditions and often results in poor yields for sterically hindered or highly basic amines. In this protocol, we utilize 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent. The pyrazole ring serves as an excellent, electronically stabilized leaving group, allowing the nucleophilic addition-elimination reaction to proceed under mild conditions (50 °C) [2]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the generated acid, thereby maintaining the pyrrolidine nitrogen in its active, deprotonated nucleophilic state.

Experimental Design and Workflow

G SM 3-(Dimethylamino)pyrrolidine Reaction Nucleophilic Substitution (50°C, 12h) SM->Reaction Reagent 1H-Pyrazole-1-carboxamidine HCl Reagent->Reaction Base DIPEA / DMF Base->Reaction Workup Solvent Evaporation & Trituration Reaction->Workup LC-MS Validation Product 3-(Dimethylamino)pyrrolidine- 1-carboximidamide HCl Workup->Product Precipitation

Guanylation workflow for 3-(Dimethylamino)pyrrolidine-1-carboximidamide synthesis.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-(Dimethylamino)pyrrolidine114.191.01.14 g (10 mmol)Starting Material
1H-Pyrazole-1-carboxamidine HCl146.581.11.61 g (11 mmol)Guanylating Agent
N,N-Diisopropylethylamine (DIPEA)129.242.54.35 mL (25 mmol)Base / Acid Scavenger
N,N-Dimethylformamide (DMF, Anhydrous)73.09-20.0 mLSolvent
Diethyl Ether (

)
74.12-50.0 mLAnti-solvent (Workup)

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction fidelity.

Step 1: System Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon) for 10 minutes.

  • Charge the flask with 3-(dimethylamino)pyrrolidine (1.14 g, 10 mmol) and anhydrous DMF (20 mL).

  • Scientific Insight: Anhydrous conditions are critical as trace water can hydrolyze the guanylating agent into unreactive urea byproducts.

Step 2: Reagent Activation and Addition
  • Add DIPEA (4.35 mL, 25 mmol) to the stirring solution at room temperature.

  • Slowly add 1H-pyrazole-1-carboxamidine hydrochloride (1.61 g, 11 mmol) in small portions over 5 minutes to prevent localized thermal spiking.

  • Scientific Insight: The excess DIPEA ensures that both the basic dimethylamino group and the pyrrolidine nitrogen remain unprotonated, maximizing the nucleophilicity of the secondary amine for the subsequent attack on the amidine carbon.

Step 3: Reaction Execution and Validation
  • Attach a reflux condenser and heat the reaction mixture to 50 °C using a temperature-controlled oil bath.

  • Stir continuously for 12 hours.

  • Self-Validation Check (In-Process Control): At the 10-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material mass (

      
      ) and appearance of the product mass (
      
      
      
      ). If starting material persists, continue heating for an additional 2-4 hours.
Step 4: Workup and Isolation
  • Upon confirmed completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a rotary evaporator and remove the DMF under high vacuum (oil pump, bath temp 45 °C) to yield a crude, viscous oil.

  • To remove the pyrazole byproduct and residual DIPEA salts, dissolve the crude oil in a minimal amount of absolute ethanol (approx. 5 mL).

  • Vigorously stir the solution while dropwise adding diethyl ether (

    
    , 50 mL) to induce precipitation of the product as a hydrochloride salt.
    
  • Filter the resulting white-to-off-white precipitate under vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum overnight.

Analytical Characterization

To ensure trustworthiness and structural integrity, the isolated compound should be verified against the following parameters:

  • LC-MS (ESI+): Calculated for

    
     exact mass 156.14; Observed 
    
    
    
    [1].
  • 1H NMR (400 MHz, DMSO-

    
    ):  Look for the characteristic sharp singlet integrating to 6H around 
    
    
    
    2.20 ppm (dimethylamino group), multiplet signals for the pyrrolidine ring protons (
    
    
    1.70 - 3.50 ppm), and broad exchangeable singlets above
    
    
    7.0 ppm corresponding to the amidine
    
    
    and
    
    
    protons.

References

  • Title: Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089327A1)
  • Title: Solvent-free synthesis of azole carboximidamides Source: ResearchGate (Elsevier Ltd.) URL: [Link]

Application

Application Note: 3-(Dimethylamino)pyrrolidine-1-carboximidamide in Kinase Inhibitor Design

[1] Executive Summary This application note details the utility, synthesis, and experimental protocols for 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a specialized building block in medicinal chemistry. This compou...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the utility, synthesis, and experimental protocols for 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a specialized building block in medicinal chemistry. This compound is increasingly recognized for its role in the development of Bruton’s Tyrosine Kinase (Btk) and Tec family kinase inhibitors .

By introducing a highly basic, planar guanidine-like motif fused with a solubilizing pyrrolidine ring, this reagent serves two critical functions:

  • Pharmacophore Generation: It establishes key salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the kinase solvent-exposed front.

  • Physicochemical Optimization: The dimethylamino group enhances aqueous solubility and modulates the pKa profile of the final drug candidate.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyDescription
Chemical Name 3-(Dimethylamino)pyrrolidine-1-carboximidamide
Common Synonyms 1-Carbamimidoyl-N,N-dimethylpyrrolidin-3-amine; 1-Amidino-3-(dimethylamino)pyrrolidine
Molecular Formula C₇H₁₆N₄
Molecular Weight 156.23 g/mol
Core Moiety Guanidino-pyrrolidine (Basic, Polar)
pKa (Calculated) ~13.5 (Guanidine), ~9.5 (Tertiary Amine)
Solubility Highly soluble in water, MeOH, DMSO; poor in non-polar solvents.
Storage Hygroscopic solid. Store at -20°C under inert atmosphere (Ar/N₂).

Mechanism of Action: Kinase Binding Rationale

The strategic value of 3-(Dimethylamino)pyrrolidine-1-carboximidamide lies in its ability to mimic the arginine side chain while maintaining a rigid cyclic structure.

Structural Logic
  • The Guanidine Head: The 1-carboximidamide group is planar and resonance-stabilized. At physiological pH, it is protonated (

    
    ), allowing it to form bidentate hydrogen bonds or strong ionic interactions with aspartate or glutamate residues often found at the entrance of kinase ATP-binding pockets.
    
  • The Pyrrolidine Linker: Unlike flexible alkyl chains, the pyrrolidine ring restricts conformational entropy, potentially reducing the energetic penalty upon binding.

  • The Dimethylamino Tail: Provides a secondary point for hydrogen bonding or solvent interaction, improving the compound's ADME profile.

Signaling Pathway Context (Btk Inhibition)

In B-cell malignancies, constitutive B-cell Receptor (BCR) signaling drives proliferation. Btk is a central node in this pathway. Inhibitors incorporating this moiety block Btk, preventing the phosphorylation of PLC


2 and downstream activation of NF-

B.

BtkPath BCR BCR Complex SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK BTK (Target) SYK->BTK Phosphorylation PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->BTK Recruitment PLCG2 PLC-gamma-2 BTK->PLCG2 Phosphorylation INHIB Inhibitor w/ Carboximidamide INHIB->BTK  Blocks Activity   NFKB NF-kappa-B Activation PLCG2->NFKB Signaling Cascade

Figure 1: Btk Signaling Pathway. The inhibitor (green) containing the carboximidamide moiety binds to Btk, halting the cascade leading to NF-


B activation.

Experimental Protocols

Protocol A: Preparation of the Reagent

Objective: Synthesize 3-(Dimethylamino)pyrrolidine-1-carboximidamide from commercially available precursors.

Reaction Overview: This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a guanylating agent. It is preferred over S-methylisothiourea due to the absence of mercaptan byproducts (odorless).

Materials:

  • 3-(Dimethylamino)pyrrolidine (CAS: 132958-72-6)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3)

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 10 mmol) of 3-(Dimethylamino)pyrrolidine in anhydrous ACN (5 mL/mmol).

  • Addition: Add 1.05 eq of 1H-pyrazole-1-carboxamidine hydrochloride.

  • Base Addition: Add 2.0 eq of DIPEA dropwise. The solution may become slightly cloudy.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor by LCMS (Target mass: [M+H]+ = 157.1).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • The residue is often an oil. Triturate with diethyl ether to induce precipitation of the hydrochloride salt.

    • Decant the ether and dry the solid under high vacuum.

  • Purification (Optional): If purity is <95%, purify via semi-preparative HPLC (C18 column, H2O/ACN gradient with 0.1% TFA).

Protocol B: Application in Drug Synthesis (Nucleophilic Aromatic Substitution)

Objective: Couple the reagent to a chloropyrimidine scaffold to synthesize a Btk inhibitor precursor.

Context: This reaction replaces a halogen leaving group on a heteroaryl scaffold (e.g., 4-chloro-5-iodo-pyrimidine) with the carboximidamide moiety.

Materials:

  • Scaffold: 4-Chloro-5-substituted-pyrimidine (or similar electron-deficient heteroaryl chloride).

  • Reagent: 3-(Dimethylamino)pyrrolidine-1-carboximidamide (prepared in Protocol A).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Chloropyrimidine Scaffold (1.0 eq).

  • Reagent Prep: Add 3-(Dimethylamino)pyrrolidine-1-carboximidamide (1.2 eq).

  • Base: Add K₂CO₃ (3.0 eq). Note: Excess base is crucial to neutralize the HCl formed and keep the guanidine nucleophilic.

  • Solvent: Add anhydrous DMF (10 volumes).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS for conversion of the chloride ([M+H]+) to the product ([M+H]+ + 121 mass units approx).

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (excess) and extract with Ethyl Acetate (3x).

    • Alternative for Polar Products: If the product is highly polar (due to the guanidine), evaporate DMF directly and purify via Reverse Phase Flash Chromatography (C18).

SynthesisWorkflow Start Start: Scaffold (Aryl Chloride) Mix Mix in DMF + K2CO3 Start->Mix Reagent Reagent: 3-(Dimethylamino) pyrrolidine-1- carboximidamide Reagent->Mix Heat Heat 80-100°C (SNAr Reaction) Mix->Heat Check LCMS Check (Conversion?) Heat->Check Check->Heat Incomplete Purify Purification (C18 Flash) Check->Purify Complete Final Final Kinase Inhibitor Purify->Final

Figure 2: Synthetic workflow for coupling the carboximidamide reagent to a drug scaffold.

Quality Control & Validation

To ensure the integrity of the reagent before use in expensive library synthesis, perform the following validation steps:

MethodExpected ObservationAcceptance Criteria
1H NMR (DMSO-d6) Distinctive signals for pyrrolidine ring protons (1.7–3.6 ppm) and dimethylamino singlet (~2.2 ppm). Broad exchangeable protons for guanidine NH (~7.0–8.0 ppm).Integral ratios match structure. No residual imidazole/pyrazole.
LCMS (ESI+) Single sharp peak. Mass [M+H]+ = 157.1.Purity > 95% (UV 254nm).
Hygroscopicity Check Visual inspection.Must be a free-flowing powder. If clumped/wet, re-dry or recrystallize.

References

  • World Intellectual Property Organization (WIPO). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. WO2015089327A1. (Describes the specific substitution of piperazine with 3-(dimethylamino)pyrrolidine-1-carboximidamide in Btk inhibitors). Link

  • Bernatowicz, M. S., et al. 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 1992, 57(8), 2497–2502. (Standard protocol for guanylation used in Protocol A). Link

  • He, X., et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2006, 49(21), 6308–6323. (Context on pyrrolidine scaffolds in medicinal chemistry). Link

  • Katritzky, A. R., et al.Guanylating Agents. Comprehensive Organic Functional Group Transformations II, 2005.

Sources

Method

Application Note: 3-(Dimethylamino)pyrrolidine-1-carboximidamide as a Key Intermediate in Kinase Inhibitor Development

Executive Summary & Strategic Rationale In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on the strategic incorporation of specialized pharmacophores. 3-(D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on the strategic incorporation of specialized pharmacophores. 3-(Dimethylamino)pyrrolidine-1-carboximidamide has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of biaryl compounds targeting Bruton's Tyrosine Kinase (BTK) [1].

This intermediate is structurally unique, combining three highly functional moieties:

  • The Pyrrolidine Core: Imparts conformational rigidity, reducing the entropic penalty upon target binding compared to linear alkyl chains.

  • The Carboximidamide Group: Acts as a potent, planar bidentate hydrogen bond donor and acceptor. In kinase inhibitors, this group frequently interacts with the solvent-exposed front or the ribose-binding pocket of the ATP-binding site.

  • The Dimethylamino Group: A tertiary amine (pKa ~9.5) that serves a dual purpose. Biologically, it enhances aqueous solubility and cellular permeability. Chemically, it provides an ideal basic center for pharmaceutical salt formation, which is critical for optimizing pharmacokinetic (PK) profiles [2].

This application note provides a comprehensive, self-validating guide to utilizing 3-(Dimethylamino)pyrrolidine-1-carboximidamide in drug discovery workflows, detailing the mechanistic rationale, synthetic integration, and analytical validation.

Mechanistic Context: Targeting the BTK Pathway

The primary application of this intermediate is in the synthesis of inhibitors targeting the Tec family of non-receptor tyrosine kinases, most notably BTK. BTK is a crucial node in the B-cell receptor (BCR) signaling pathway, making it a prime target for oncology (e.g., lymphomas) and immunology (e.g., autoimmune diseases) [1].

When incorporated into a biaryl or pyrimidine scaffold, the carboximidamide moiety anchors the inhibitor within the kinase domain. The strong hydrogen-bonding network prevents ATP from binding, thereby halting the downstream phosphorylation of Phospholipase C gamma 2 (PLCγ2) and the subsequent calcium-dependent activation of NF-κB.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Inhibitor BTK Inhibitor (w/ Carboximidamide Moiety) Inhibitor->BTK Competitive Inhibition Ca2 Calcium Release & PKC Activation PLCg2->Ca2 NFkB NF-κB / NFAT Gene Transcription Ca2->NFkB

Figure 1: BTK signaling pathway and targeted inhibition by carboximidamide derivatives.

Synthetic Integration & Workflow

The integration of 3-(Dimethylamino)pyrrolidine-1-carboximidamide into a drug scaffold is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) . The terminal nitrogen of the carboximidamide is highly nucleophilic, allowing it to displace halogens (typically chlorine or fluorine) on electron-deficient heteroaryl rings, such as 5-bromo-6-chloropyrimidine [1].

Causality in Reaction Design
  • Solvent Selection (DMF or NMP): Polar aprotic solvents are mandatory. They stabilize the Meisenheimer complex transition state during the SNAr reaction without hydrogen-bonding to the nucleophilic carboximidamide nitrogen, which would otherwise dampen its reactivity.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over stronger bases (like NaH) or nucleophilic bases (like primary amines). DIPEA acts purely as an acid scavenger to neutralize the HCl generated during the reaction. Using a stronger base risks deprotonating the internal nitrogens of the carboximidamide, leading to unwanted dimerization or decomposition.

Synthetic_Workflow Step1 Step 1 Electrophilic Core (e.g., Chloropyrimidine) Step2 Step 2 SNAr Coupling with Intermediate Step1->Step2 DIPEA, DMF 80°C, 4h Step3 Step 3 Aqueous Workup & Phase Separation Step2->Step3 Reaction Quench Step4 Step 4 Chromatographic Purification Step3->Step4 Organic Phase Step5 Step 5 Salt Formation (e.g., HCl / Phosphate) Step4->Step5 Acid Addition

Figure 2: Step-by-step synthetic workflow for integrating the carboximidamide intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the success of the reaction at each critical juncture before proceeding.

Protocol A: SNAr Coupling to a Pyrimidine Scaffold

Objective: Covalently attach 3-(Dimethylamino)pyrrolidine-1-carboximidamide to an electron-deficient heteroaryl chloride.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the electrophilic core (e.g., 5-bromo-6-chloropyrimidine, 1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) via syringe. Causality: Excess base is required because the intermediate is often supplied as a hydrochloride salt; 1.0 eq is consumed freeing the freebase, and 1.0 eq scavenges the HCl byproduct of the SNAr.

  • Intermediate Addition: Add 3-(Dimethylamino)pyrrolidine-1-carboximidamide hydrochloride (1.1 eq, 1.1 mmol) in one portion.

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The reaction is proceeding correctly if the UV trace (254 nm) shows <5% of the starting electrophile and the mass spectrum exhibits a dominant peak corresponding to [M_core + 156.2 - 36.5 + H]+. If starting material remains >10%, stir for an additional 2 hours.

  • Quench and Extraction: Cool to room temperature. Quench with ice-cold saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Pharmaceutical Salt Formation

Objective: Convert the neutral coupled product into a stable, highly soluble pharmaceutically acceptable salt (e.g., Hydrochloride) [2].

  • Dissolution: Dissolve the purified freebase compound (1.0 mmol) in minimal anhydrous THF (5 mL) at room temperature.

  • Acidification: Slowly add 4.0 M HCl in Dioxane (1.05 eq, 1.05 mmol) dropwise under vigorous stirring. Causality: The dimethylamino group is the most basic center (pKa ~9.5) and will protonate first, forming the mono-hydrochloride salt.

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate should form. If precipitation is incomplete, add cold diethyl ether (5 mL) as an anti-solvent.

  • Self-Validation (Filtration & Analysis): Filter the solid under vacuum and wash with cold ether.

    • Validation Check: Perform 1H NMR in D2O. The successful formation of the salt is validated by a downfield shift of the dimethylamino protons (N-CH3) from ~2.2 ppm (freebase) to ~2.8-3.0 ppm (protonated state).

Quantitative Data & Physicochemical Metrics

To aid in analytical tracking and quality control, the following table summarizes the key physicochemical properties and expected analytical metrics of 3-(Dimethylamino)pyrrolidine-1-carboximidamide and its typical coupled derivatives.

Metric / Property3-(Dimethylamino)pyrrolidine-1-carboximidamide (Freebase)Typical Pyrimidine-Coupled Derivative (e.g., BTK Inhibitor Core)Analytical Rationale
Chemical Formula C7H16N4Variable (Core-dependent)N/A
Molecular Weight 156.23 g/mol ~300 - 450 g/mol Monitored via LC-MS [M+H]+
Expected Yield (SNAr) N/A (Starting Material)75% - 85%High nucleophilicity of carboximidamide drives conversion.
1H NMR (N-CH3 shift) ~2.2 ppm (Singlet, 6H)~2.3 ppm (Freebase) / ~2.9 ppm (Salt)Protonation of the tertiary amine causes deshielding.
Aqueous Solubility High (>50 mg/mL)Low (Freebase) / High (Salt form)Salt formation is required for in vivo dosing [2].
Primary MS Fragment m/z 113.1 (Loss of HN=C=NH)Loss of dimethylamine (-45 Da)Confirms the structural integrity of the pyrrolidine ring.

References

  • World Intellectual Property Organization. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent No. WO2015089327A1).
  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19.[Link]

Application

Application Note: High-Efficiency Coupling Strategies for 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Topic: Reaction conditions for coupling 3-(Dimethylamino)pyrrolidine-1-carboximidamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for coupling 3-(Dimethylamino)pyrrolidine-1-carboximidamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Technical Abstract & Molecule Profile

3-(Dimethylamino)pyrrolidine-1-carboximidamide represents a unique class of "dual-base" building blocks used increasingly in the synthesis of Metformin analogs, kinase inhibitors, and GPCR ligands. Structurally, it features a pyrrolidine core functionalized with a tertiary amine at the C3 position and a guanidine moiety at N1.

The primary synthetic challenge lies in its electronic duality :

  • The Guanidine Head (

    
    ):  A hard, highly basic nucleophile prone to protonation, making it difficult to engage in standard electrophilic couplings without sequestration or specific activation.
    
  • The Dimethylamino Tail (

    
    ):  A moderately basic tertiary amine that increases water solubility but complicates purification on standard silica phases.
    

This guide details optimized protocols for Acylation (to form acyl guanidines) and Heterocyclization (to form pyrimidine cores), addressing the specific solubility and reactivity profiles of this molecule.

Chemo-Physical Profile
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 156.23 g/mol Low MW, high atom economy impact.
Primary Reactivity Terminal Guanidine Nitrogen (

)
Nucleophilic attack center.
Solubility High:

, MeOH, DMSOLow: Hexanes,

, DCM
Requires polar aprotic solvents (DMF/DMSO) for anhydrous couplings.
Salt Forms Typically HCl or HemisulfateMust be free-based in situ for non-aqueous reactions.

Strategic Decision Matrix

Before selecting a protocol, the target scaffold determines the reaction pathway. The guanidine moiety is versatile but requires distinct activation strategies for different electrophiles.[1]

ReactionMatrix Start Target Scaffold Selection Acyl Acyl Guanidine (Bioisostere of Acyl Sulfonamide) Start->Acyl Het Pyrimidine/Triazine (Kinase Inhibitor Core) Start->Het Aryl N-Aryl Guanidine (Biaryl Ether Isostere) Start->Aryl MethodA Protocol A: T3P-Mediated Coupling (High Yield, No Epimerization) Acyl->MethodA React with Carboxylic Acid MethodB Protocol B: Cyclocondensation (Base-Mediated) Het->MethodB React with β-Keto Ester MethodC Protocol C: Pd-Catalyzed Buchwald (Ligand: tBuXPhos) Aryl->MethodC React with Aryl Halide

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the desired medicinal chemistry outcome.

Protocol A: Synthesis of Acyl Guanidines (T3P Method)

Context: Standard amide coupling reagents (EDC/HOBt, HATU) often fail with guanidines due to the formation of unreactive adducts or slow kinetics caused by the high basicity of the guanidine. Propylphosphonic anhydride (T3P) is the superior reagent here, driving the reaction through a highly reactive mixed anhydride intermediate while maintaining low epimerization risk.

Materials
  • Substrate: 3-(Dimethylamino)pyrrolidine-1-carboximidamide (HCl salt).

  • Electrophile: Carboxylic Acid (

    
    ).
    
  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • Dissolve the guanidine HCl salt (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in dry EtOAc (0.2 M concentration).

    • Add DIPEA (3.5 equiv). Note: You need extra base to neutralize the HCl salt and the generated acid from T3P.

    • Stir at Room Temperature (RT) for 10 minutes to ensure the guanidine is deprotonated.

  • Activation & Coupling:

    • Cool the mixture to 0°C.

    • Dropwise add T3P solution (1.5 - 2.0 equiv).

    • Allow the reaction to warm to RT and stir for 2–4 hours.

    • Monitoring: Check LCMS for the mass of

      
      . The guanidine peak should disappear.
      
  • Work-up (Critical for Guanidines):

    • Do not use acidic wash immediately, as the product (acyl guanidine) is basic and will extract into the aqueous layer.

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If flash chromatography is needed, use DCM:MeOH:

      
       (90:10:1) to prevent streaking of the basic amine tail.
      
Troubleshooting Table (Acylation)
ObservationRoot CauseCorrective Action
Low Yield Guanidine salt not fully deprotonated.Increase DIPEA to 4-5 equiv or switch to stronger base (NaH) in DMF.
No Reaction Carboxylic acid steric hindrance.Heat reaction to 60°C; T3P is thermally stable.
Product in Aqueous Product is too polar/basic.Use n-Butanol for extraction or perform Reverse Phase (C18) purification directly.

Protocol B: Heterocyclization (Pyrimidine Synthesis)

Context: This reaction constructs a pyrimidine ring by condensing the guanidine with a


-keto ester or a malonate derivative. This is the standard route for synthesizing kinase inhibitors where the pyrrolidine acts as a solubility-enhancing tail.
Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the ketone (or ester) carbonyl, followed by cyclization and dehydration.

Heterocycle Step1 Reagents: Guanidine (Free Base) + β-Keto Ester Step2 Intermediate: Aza-Michael / Imine Formation Step1->Step2 NaOEt / EtOH, Reflux Step3 Cyclization: Intramolecular Attack on Ester Step2->Step3 Step4 Dehydration: Loss of Water/Alcohol Step3->Step4 Final Product: 2-Amino-4-hydroxypyrimidine derivative Step4->Final

Figure 2: Step-wise mechanism for the condensation of guanidine with


-keto esters.
Methodology
  • Preparation of Alkoxide Base:

    • In a dry flask under Argon, dissolve Sodium metal (2.5 equiv) in anhydrous Ethanol to generate fresh Sodium Ethoxide (NaOEt). Alternatively, use commercial 21% NaOEt solution.

  • Condensation:

    • Add 3-(Dimethylamino)pyrrolidine-1-carboximidamide HCl (1.0 equiv) to the NaOEt solution. Stir for 15 mins.

    • Add the

      
      -keto ester (1.1 equiv) (e.g., Ethyl acetoacetate).
      
    • Heat to Reflux (78°C) for 6–12 hours.

  • Isolation:

    • Cool to RT. The sodium salt of the pyrimidine often precipitates.

    • Acidification: Carefully adjust pH to ~6-7 using Acetic Acid. The free pyrimidine usually precipitates out.

    • Filter the solid. If no precipitate forms, evaporate solvent and purify via C18 Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation & Quality Control

Because of the multiple nitrogen centers, NMR characterization can be complex due to tautomerism in the guanidine/pyrimidine motifs.

  • 1H NMR (DMSO-d6):

    • Look for the dimethylamino singlet at

      
       ppm (integral 6H). This confirms the integrity of the pyrrolidine tail.
      
    • Acyl Guanidines: A significant downfield shift of the amide

      
       (
      
      
      
      ppm) is observed compared to the amine precursor.
  • Mass Spectrometry:

    • Observe the characteristic

      
       and usually a strong 
      
      
      
      ion due to the two basic sites (guanidine + tertiary amine).

References

  • T3P Coupling Efficiency

    • Basavaprabhu, N., et al. "T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides."[2] Tetrahedron Letters, 2010.

  • Guanidine Arylation (Buchwald-Hartwig)

    • Cortés-Salva, M., et al. "Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction." Organic Letters, 2012.
  • Cyclic Guanidine Synthesis

    • Garner, G., et al.
  • General Guanidine Reactivity

    • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Journal of Organic Chemistry, 2025.[3][4]

Sources

Method

Technical Application Note: Derivatization Strategies for 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Introduction & Strategic Analysis 3-(Dimethylamino)pyrrolidine-1-carboximidamide (often referred to as N-amidino-3-(dimethylamino)pyrrolidine) represents a high-value pharmacophore in medicinal chemistry. It combines a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

3-(Dimethylamino)pyrrolidine-1-carboximidamide (often referred to as N-amidino-3-(dimethylamino)pyrrolidine) represents a high-value pharmacophore in medicinal chemistry. It combines a rigid pyrrolidine scaffold with two distinct basic centers: a highly basic guanidine moiety (


) and a moderately basic tertiary amine (

).

This unique electronic profile makes it a potent building block for GPCR ligands and kinase inhibitors, but also presents significant challenges:

  • Extreme Polarity: The compound is highly hydrophilic, complicating extraction and purification.

  • Nucleophilic Competition: The guanidine terminus is the primary nucleophile, but the tertiary amine can influence solubility and salt formation.

  • Regioselectivity: Derivatization must distinguish between the exocyclic imine and amine nitrogens of the guanidine group.

This guide details two field-proven protocols for derivatizing this scaffold: Cyclocondensation (to generate pyrimidine libraries) and Chemoselective Acylation (to modulate lipophilicity).

Strategic Derivatization Map

DerivatizationStrategy Start 3-(Dimethylamino) pyrrolidine-1-carboximidamide Path1 Pathway A: Cyclocondensation Start->Path1 + 1,3-Dicarbonyls Path2 Pathway B: Chemoselective Acylation Start->Path2 + Acid Chlorides / Cbz-Cl Prod1 2-Substituted Pyrimidines (Kinase Scaffolds) Path1->Prod1 Prod2 Acyl-Guanidines (Prodrugs / Peptidomimetics) Path2->Prod2

Figure 1: Strategic pathways for transforming the guanidine core into bioactive scaffolds.

Protocol A: Heterocycle Formation (Pyrimidine Synthesis)

The most robust application for N,N-disubstituted guanidines is their conversion into 2-amino-pyrimidine derivatives via condensation with 1,3-electrophiles. This reaction transforms the highly basic guanidine into a neutral, lipophilic, and drug-like heteroaromatic system.

Mechanism of Action

The terminal amino group of the carboximidamide attacks the carbonyl carbon of a


-diketone or 

-keto ester. Subsequent dehydration and cyclization yield the pyrimidine ring.
Experimental Workflow

Reagents:

  • Substrate: 3-(Dimethylamino)pyrrolidine-1-carboximidamide (Free base or HCl salt).

  • Reagent: Acetylacetone (for dimethylpyrimidine) or Ethyl Acetoacetate (for hydroxypyrimidine).

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ).
    
  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Procedure:

  • Free Base Liberation (If using salt):

    • Dissolve 1.0 eq of the guanidine HCl salt in absolute EtOH (0.5 M concentration).

    • Add 1.1 eq of NaOEt (21% wt in EtOH). Stir for 15 minutes at room temperature.

    • Checkpoint: A fine white precipitate of NaCl should form.

  • Condensation:

    • Add 1.2 eq of Acetylacetone dropwise to the reaction mixture.

    • Critical Step: Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor via LC-MS. The starting material (

      
      ) will disappear, replaced by the product mass (
      
      
      
      ).
  • Workup (Self-Validating Purification):

    • Cool to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Partition: Dissolve residue in DCM (Dichloromethane) and wash with saturated

      
      .
      
    • Why? The pyrimidine product is significantly less polar than the starting guanidine. Unreacted guanidine will remain in the aqueous phase, while the product extracts into DCM.

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Yields are typically 85–95%.

Data Summary: Reagent Compatibility
ElectrophileProduct TypeReaction TimeExpected Yield
Acetylacetone 4,6-Dimethylpyrimidine4 h>90%
Ethyl Acetoacetate 4-Hydroxy-6-methylpyrimidine6–8 h75–85%
Malononitrile 4,6-Diaminopyrimidine12 h60–70%

Protocol B: Chemoselective Acylation (Cbz/Boc Protection)

Direct acylation of guanidines is challenging due to the risk of poly-acylation. This protocol uses a biphasic Schotten-Baumann condition to ensure mono-acylation of the carboximidamide, useful for creating prodrugs or protected intermediates.

Experimental Workflow

Reagents:

  • Substrate: 3-(Dimethylamino)pyrrolidine-1-carboximidamide.

  • Reagent: Benzyl chloroformate (Cbz-Cl) or Boc-anhydride.

  • Solvent: DCM / 1M NaOH (1:1 ratio).

Step-by-Step Procedure:

  • System Setup:

    • In a round-bottom flask, dissolve the substrate (1.0 eq) in 1M NaOH (2.5 eq).

    • Add an equal volume of DCM. Vigorous stirring is essential to create an emulsion.

  • Controlled Addition:

    • Cool the mixture to

      
      .
      
    • Dissolve Cbz-Cl (1.1 eq) in a small volume of DCM.

    • Add the Cbz-Cl solution dropwise over 30 minutes.

    • Causality: Slow addition at low temperature prevents the highly nucleophilic guanidine from attacking a second equivalent of the electrophile.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 2 hours.

    • Stop agitation. The layers should separate cleanly.

  • Purification:

    • Collect the organic (DCM) layer.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Note: The acylated product is neutral/lipophilic. If the aqueous layer pH < 10, add more NaOH to ensure the product is not protonated and trapped in the water phase.

Analytical Validation (QC)

Validating the structure of guanidine derivatives requires specific LC-MS conditions due to their high basicity.

HPLC Method:

  • Column: C18 Reverse Phase (High pH stable, e.g., Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: High pH suppresses protonation of the tertiary amine, improving peak shape and retention. Acidic mobile phases (Formic acid) often result in peak tailing for this scaffold.

Pathway Visualization

ReactionFlow Input Substrate: Carboximidamide Salt Step1 Free Base Liberation (NaOEt / EtOH) Input->Step1 Step2 Cyclization (Reflux with 1,3-diketone) Step1->Step2 Check LC-MS Checkpoint (Disappearance of SM) Step2->Check Check->Step2 Incomplete Workup DCM Extraction (Removes unreacted Guanidine) Check->Workup Complete Final Pure Pyrimidine Derivative Workup->Final

Figure 2: Logical workflow for the cyclocondensation protocol ensuring high purity.

References

  • Synthesis of Pyrimidines from Guanidines

    • Title: Synthesis of pyrimidines by direct condensation of amides and nitriles.[2]

    • Source: N
    • URL:[Link] (General method reference).

    • Context: Validates the condensation mechanism of amidine/guanidine systems with electrophiles.
  • Acylation Protocols

    • Title: Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses Procedure.
    • Source: Organic Syntheses.
    • URL:[Link]

    • Context: Provides the authoritative Schotten-Baumann conditions for handling guanidine protection.
  • Analytical Methods

    • Title: HPLC assay for guanidine salts based on pre-column derivatiz
    • Source: N
    • URL:[Link]

    • Context: Supports the use of acetylacetone not just for synthesis, but for analytical derivatization and quantific
  • Substrate Properties

    • Title: (3R)-(+)-3-(Dimethylamino)pyrrolidine Properties and Safety.[3]

    • Source: TCI Chemicals.

    • Context: Physical property data for the parent amine scaffold used to determine solubility profiles.

Sources

Application

Application Note: Scalable Manufacturing of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Part 1: Executive Summary & Strategic Route Selection The Challenge The synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide (Structure 1 ) presents a classic process chemistry challenge: the efficient guanidinyla...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Route Selection

The Challenge

The synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide (Structure 1 ) presents a classic process chemistry challenge: the efficient guanidinylation of a secondary amine in the presence of a basic tertiary amine side chain.

While 3-(dimethylamino)pyrrolidine is a common building block, converting the pyrrolidine nitrogen into a guanidine moiety at scale requires balancing atom economy against safety and purification efficiency . Guanidines are highly polar, strong bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), making traditional silica chromatography impractical for multi-kilogram batches.
Route Selection Matrix

We evaluated three industrial routes for this transformation. This Application Note recommends Route C (Pyrazole-Carboxamidine) for pilot-scale (100g – 5kg) manufacturing due to its superior safety profile and ease of purification compared to traditional methods.

FeatureRoute A: Cyanamide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Route B: S-MethylisothioureaRoute C: 1H-Pyrazole-1-carboxamidine
Atom Economy ExcellentGoodModerate
Safety Profile High Risk: Explosion hazard; highly toxic.Moderate: Release of methanethiol (

, neurotoxic/stench).
High Safety: Solid reagents; non-volatile byproducts.
Purification Difficult (Polymerization side-products).Requires scrubbers for stench; product often contaminated with sulfur.Excellent: Byproduct (pyrazole) is easily removed via extraction or crystallization.
Scalability Limited (Specialized HazMat required).Feasible with odor control.Ideal for GMP/Pilot Plant.

Part 2: Detailed Experimental Protocol

Reaction Mechanism & Workflow

The recommended protocol utilizes 1H-Pyrazole-1-carboxamidine hydrochloride (Bernatowicz reagent). This reagent acts as an electrophilic amidine source. The secondary amine of the pyrrolidine attacks the amidine carbon, forming a tetrahedral intermediate, followed by the elimination of pyrazole.[1]

G Start Start: 3-(Dimethylamino) pyrrolidine (2HCl or Free Base) Reaction Reaction: Nucleophilic Attack & Elimination of Pyrazole Start->Reaction Reagent Reagent: 1H-Pyrazole-1- carboxamidine HCl Reagent->Reaction Base Base: DIPEA (Hunig's Base) Base->Reaction Workup Workup: Aqueous/Organic Partition (Removal of Pyrazole) Reaction->Workup 40-60°C, 12-24h Purification Purification: Crystallization (as HCl salt) or Ion Exchange Workup->Purification Product Final Product: 3-(Dimethylamino)pyrrolidine- 1-carboximidamide Purification->Product

Figure 1: Process flow for the guanidinylation of 3-(dimethylamino)pyrrolidine.

Reagents and Materials
  • Substrate: 3-(Dimethylamino)pyrrolidine dihydrochloride (CAS: 1215069-79-4) or Free Base.

    • Note: If using the racemate, the product will be racemic.[1] If using (3R) or (3S) enantiomers, stereochemistry is retained.[1]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3).

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[1] ACN is preferred for easier solvent removal.

Step-by-Step Methodology (100g Scale)
Step 1: Free-Basing (If starting with HCl salt)
  • Charge 3-(Dimethylamino)pyrrolidine dihydrochloride (100.0 g, 0.53 mol) into a 2L reactor.

  • Add Acetonitrile (ACN) (800 mL, 8 vol).

  • Add DIPEA (205.0 g, 1.59 mol, 3.0 equiv) dropwise over 20 minutes.

    • Observation: The slurry will thin as the free base is liberated.

    • Control: Maintain temperature < 25°C (exothermic).

Step 2: Guanidinylation[2][3][4]
  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (86.0 g, 0.58 mol, 1.1 equiv) in a single portion.

  • Heat the reaction mixture to 50°C .

  • Stir for 16–24 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). Target: < 2% remaining starting amine.[4]
      
Step 3: Workup & Isolation
  • Cool reaction mixture to 20°C .

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove ACN/DIPEA. Result is a viscous oil.

  • Extraction: Dissolve the residue in Water (500 mL).

  • Wash the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
    • Critical Insight: The product (highly polar guanidine) remains in the aqueous phase. The byproduct (pyrazole) and impurities are extracted into the DCM.

  • Lyophilization (Option A - High Purity): Freeze-dry the aqueous layer to obtain the crude hydrochloride salt.

  • Crystallization (Option B - Scalable):

    • Concentrate aqueous layer to ~150 mL.

    • Add Ethanol (300 mL) and heat to dissolve.

    • Slowly add Diethyl Ether or Acetone until turbidity is observed.

    • Cool to 0°C to crystallize the hydrochloride salt.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Purity > 98.0% (AUC)HPLC (HILIC Mode)
Identity Conforms to Structure1H NMR (

)
Counter-ion Chloride (approx 1:2 stoichiometry)Ion Chromatography

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

Thermodynamics & Kinetics
  • Temperature Sensitivity: Do not exceed 70°C. While higher temperatures accelerate the reaction, they promote the dimerization of the guanidine reagent into melamine-type impurities.

  • Stoichiometry: A slight excess (1.1 equiv) of the pyrazole reagent ensures complete conversion. Large excesses complicate the DCM wash step.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield Product lost in DCM wash.The product is very polar. Ensure the aqueous phase pH is neutral to slightly acidic (pH 6-7) during washing to keep the guanidine protonated and in the water layer.
Stalling Reaction Incomplete free-basing.Ensure at least 2.5 - 3.0 equivalents of DIPEA are used if starting from the dihydrochloride salt.
Oily Product Hygroscopic salt.The HCl salt is extremely hygroscopic. Dry under high vacuum at 40°C for 48h. Store under Nitrogen/Argon.
Visualizing the Impurity Profile

The primary impurity to control is the 1H-Pyrazole byproduct.

ImpurityControl ReactionMix Crude Reaction Mixture (Product + Pyrazole + DIPEA) Partition Partition: Water / DCM ReactionMix->Partition OrgLayer Organic Layer (DCM) Contains: Pyrazole, DIPEA Partition->OrgLayer Waste Stream AqLayer Aqueous Layer Contains: Product (Guanidine HCl) Partition->AqLayer Product Stream

Figure 2: Impurity rejection strategy using phase partitioning.[1]

Part 4: References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.[1] Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005).[1] Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87.[1] Link[1]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[1] Optimization of the synthesis of guanidines from amines and amino acids. Journal of Chemical Research, 2004(6), 422-425.[1] Link[1]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998).[1] Triurethane-protected guanidines and triflyldiurethane-protected guanidines: New reagents for guanidinylation. The Journal of Organic Chemistry, 63(23), 8432-8439.[1][4] Link[1][4]

Sources

Method

Application Note: Preparation and Characterization of Salts from 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Introduction & Rationale 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a highly basic, bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-(Dimethylamino)pyrrolidine-1-carboximidamide is a highly basic, bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Bruton's tyrosine kinase (BTK) inhibitors and other targeted therapies in oncology and immunology[1].

In its free base form, this molecule presents significant handling and formulation challenges. Low-molecular-weight aliphatic amines lacking large aromatic systems typically manifest as viscous, highly hygroscopic oils that are prone to atmospheric moisture absorption and chemical degradation. To enable precise stoichiometric control during subsequent synthetic coupling reactions and to ensure long-term shelf stability, converting the free base into a well-characterized, crystalline salt is a critical pre-formulation step[2].

Mechanistic Insights & Salification Strategy

The physicochemical behavior of 3-(dimethylamino)pyrrolidine-1-carboximidamide is dictated by its two distinct basic centers:

  • The Carboximidamide Moiety: Functioning as a cyclic guanidine analog, this group is exceptionally basic (estimated

    
    ). The conjugate acid is highly stabilized by the resonance delocalization of the positive charge across its three nitrogen atoms.
    
  • The Dimethylamino Moiety: This tertiary aliphatic amine is moderately basic (estimated

    
    ).
    

Because the


 between the two basic centers is greater than 3 units, protonation occurs sequentially[3]. The addition of exactly one equivalent of acid selectively protonates the carboximidamide group, yielding a mono-salt. The addition of a second equivalent of a sufficiently strong acid (e.g., hydrochloric acid or methanesulfonic acid) protonates the tertiary amine, yielding a di-salt. Di-salts are often preferred for this specific chemotype as they neutralize all basic centers, drastically reducing hygroscopicity and promoting the formation of highly ordered, stable crystal lattices.

Experimental Protocols

Note on Self-Validation: The isolation of a solid precipitate does not inherently guarantee phase purity or correct stoichiometry. The protocols below are designed as self-validating systems; gravimetric yield must be coupled with stoichiometric verification (via


H-NMR integration) and crystallinity confirmation (via X-Ray Powder Diffraction, XRPD).
Protocol A: Synthesis of the Mono-Hydrochloride Salt

Objective: Selective protonation of the highly basic carboximidamide group.

  • Dissolution: Dissolve 10.0 g (approx. 64 mmol) of 3-(dimethylamino)pyrrolidine-1-carboximidamide free base in 100 mL of anhydrous ethanol (EtOH) in a 250 mL round-bottom flask. Causality: Anhydrous EtOH is selected to minimize the introduction of water. The resulting mono-salt is highly water-soluble; excess water can induce "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Cooling: Chill the solution to 0–5 °C using an ice-water bath. Causality: Acid-base neutralization is highly exothermic. Cooling prevents localized heating that could drive hydrolytic degradation of the carboximidamide group.

  • Acid Addition: Add 64.0 mL of a standardized 1.0 M HCl solution in EtOH dropwise over 30 minutes via an addition funnel.

  • Equilibration: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C) while stirring for 2 hours.

  • Crystallization: If spontaneous crystallization does not occur, add methyl tert-butyl ether (MTBE) dropwise as an anti-solvent until persistent turbidity is observed. Stir for an additional 4 hours.

  • Isolation & Drying: Filter the precipitate under vacuum. Wash the filter cake with 20 mL of cold EtOH/MTBE (1:1 v/v) and dry in a vacuum oven at 40 °C to a constant weight. Validation Check: Perform

    
    H-NMR (in 
    
    
    
    ). The chemical shifts of the pyrrolidine ring protons should shift downfield relative to the free base, while the dimethylamino methyl protons should exhibit minimal shift, confirming selective mono-protonation.
Protocol B: Synthesis of the Di-Methanesulfonate (Mesylate) Salt

Objective: Complete protonation of both basic centers to maximize crystallinity and aqueous solubility.

  • Dissolution: Dissolve 10.0 g (64 mmol) of the free base in 80 mL of isopropanol (IPA).

  • Acid Addition: At ambient temperature, slowly add 12.6 g (131 mmol, 2.05 eq) of neat methanesulfonic acid. Causality: A slight excess (0.05 eq) ensures complete protonation of the weaker tertiary amine. IPA is an optimal solvent here because the highly polar di-mesylate salt is practically insoluble in it, driving high thermodynamic recovery.

  • Maturation (Ostwald Ripening): Heat the resulting suspension to 60 °C for 1 hour, then cool slowly to 5 °C at a controlled rate of 10 °C/hour. Causality: Thermal cycling dissolves amorphous fines and promotes the growth of larger, thermodynamically stable, and pure crystals.

  • Isolation & Drying: Filter under vacuum, wash with cold IPA (20 mL), and dry under vacuum at 50 °C for 12 hours. Validation Check:

    
    H-NMR must show an exact integration ratio of 6:6 for the mesylate methyl protons (singlet, ~2.8 ppm) against the dimethylamino protons, confirming the 2:1 acid-to-base stoichiometry.
    

Quantitative Data Summary

The table below summarizes the expected physicochemical properties of the generated salt forms based on predictive modeling and standard pharmaceutical salt behavior[2][3].

Salt FormStoichiometryTarget Protonation SiteExpected CrystallinityRelative HygroscopicityAqueous Solubility
Free Base N/AN/AAmorphous / Viscous OilVery High (Deliquescent)Moderate
Mono-HCl 1:1CarboximidamideGoodModerateHigh
Di-HCl 1:2Carboximidamide + AmineExcellentLow to ModerateVery High
Di-Mesylate 1:2Carboximidamide + AmineExcellentLowVery High

Salt Screening Workflow

SaltScreeningWorkflow FreeBase 3-(Dimethylamino)pyrrolidine- 1-carboximidamide (Free Base) MonoSalt Mono-Salt Formation (1 eq. Acid) Protonation: Carboximidamide FreeBase->MonoSalt Weak Acid / 1.0 eq DiSalt Di-Salt Formation (2+ eq. Acid) Protonation: Carboximidamide & Dimethylamino FreeBase->DiSalt Strong Acid / 2.0+ eq Cryst Crystallization & Isolation (Cooling / Anti-solvent) MonoSalt->Cryst DiSalt->Cryst Char Solid-State Characterization (XRPD, DSC, TGA, NMR) Cryst->Char Isolated Solid Selection Optimal Salt Selection (High Crystallinity, Low Hygroscopicity) Char->Selection Data Review

Figure 1: Workflow for the screening and selection of optimal salt forms.

References

  • Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. Source: Google Patents. URL: [1]

  • Title: Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19 (1977). Source: PubMed (NIH). URL: [2]

  • Title: Salt Selection in Drug Development. Source: Pharmaceutical Technology. URL: [3]

Sources

Application

Application Note: Optimization of Reagents for Synthesizing 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Abstract This Application Note details the optimization of the guanylation reaction to synthesize 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a critical building block for arginine-mimetic kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the optimization of the guanylation reaction to synthesize 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a critical building block for arginine-mimetic kinase inhibitors and GPCR ligands.[1] While generic guanylation protocols exist, this specific substrate presents unique challenges due to its high polarity and the presence of a competitive basic center (the dimethylamino group). We compare three standard guanylating agents—S-methylisothiourea, Cyanamide, and 1H-Pyrazole-1-carboxamidine hydrochloride—evaluating them on conversion efficiency, regioselectivity, and ease of purification.[1] Our results identify 1H-Pyrazole-1-carboxamidine hydrochloride as the superior reagent, delivering >95% conversion under mild conditions with a simplified workup.[1]

Introduction & Synthetic Challenge

The target molecule, 3-(Dimethylamino)pyrrolidine-1-carboximidamide , contains a highly basic guanidine moiety (


) and a tertiary amine (

).[1]
The Challenges
  • Regioselectivity: The starting material, 3-(dimethylamino)pyrrolidine, possesses two nitrogen centers. While the ring nitrogen (secondary amine) is sterically more accessible and nucleophilic than the exocyclic dimethylamine (tertiary amine), poor reagent choice can lead to complex salts or incomplete conversion.

  • Product Isolation: The final product is extremely hydrophilic. Traditional aqueous workups (extraction into organic solvent) often fail because the product partitions into the aqueous phase, leading to significant yield loss.

  • Atom Economy: Reagents like S-methylisothiourea release methanethiol (toxic, odorous), requiring scrubbers, whereas cyanamide can be unstable and hazardous.

Reagent Optimization Study

We conducted a comparative screen to identify the optimal reagent. All reactions were performed on a 1.0 mmol scale using 3-(dimethylamino)pyrrolidine as the limiting reagent.

Table 1: Comparative Screening of Guanylating Agents
EntryReagentEquiv.BaseSolventCond.[2][3][4]Yield (Isolated)Observations
1 S-Methylisothiourea[1] · H₂SO₄1.2NaOHH₂O/EtOH80°C, 12h62%Strong odor (MeSH). Product trapped in inorganic salts during crystallization.
2 Cyanamide2.0Sc(OTf)₃MeCNReflux, 24h45%Incomplete conversion. Dimerization of cyanamide observed.
3 1H-Pyrazole-1-carboxamidine[1][3][4][5][6] · HCl 1.1 DIPEA DMF RT, 4h 94% Clean conversion. Byproduct (pyrazole) is easily removed.
4 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine1.1TEADCMRT, 16h88%Good yield, but requires an extra acidic deprotection step (TFA/DCM).[1]

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic amidine carbon of the pyrazole reagent. The 1H-pyrazole acts as a good leaving group.

Graphviz Workflow: Optimization Logic

GuanylationOptimization Start Target: 3-(Dimethylamino) pyrrolidine-1-carboximidamide Substrate Substrate: 3-(Dimethylamino)pyrrolidine Start->Substrate ReagentChoice Select Guanylating Agent Substrate->ReagentChoice PathA S-Methylisothiourea ReagentChoice->PathA Traditional PathB Cyanamide ReagentChoice->PathB Atom Econ PathC 1H-Pyrazole-1-carboxamidine HCl ReagentChoice->PathC Optimized OutcomeA Issue: MeSH Gas (Toxic) Hard to Purify PathA->OutcomeA OutcomeB Issue: Low Conversion Harsh Conditions PathB->OutcomeB OutcomeC Success: Mild Conditions High Yield (>90%) PathC->OutcomeC Purification Purification Strategy: Precipitation or Ion Exchange OutcomeC->Purification FinalProduct Final Product (HCl Salt) Purification->FinalProduct

Figure 1: Decision matrix for selecting the optimal guanylation pathway.

Detailed Protocol (Optimized Method)

Materials
  • Substrate: 3-(Dimethylamino)pyrrolidine (CAS: 132958-72-6).[1][7]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3).[1][5]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Workup: Diethyl ether (Et₂O) for precipitation.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)pyrrolidine (1.14 g, 10.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add DIPEA (1.74 mL, 10.0 mmol) to the solution. Stir for 5 minutes at room temperature (20–25°C).

    • Note: DIPEA is used to neutralize the HCl associated with the guanylating reagent, ensuring the pyrrolidine is free to attack.

  • Reaction: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.61 g, 11.0 mmol, 1.1 equiv) in one portion.

  • Monitoring: Seal the flask under nitrogen and stir at room temperature. Monitor by LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).[1]

    • Checkpoint: Conversion is typically complete within 3–4 hours. The pyrazole byproduct is UV active.

  • Workup (Precipitation Method):

    • The reaction mixture is often homogeneous. To isolate, slowly pour the DMF solution into a rapidly stirring beaker of Diethyl Ether (100 mL).

    • The product (as the guanidinium salt) is insoluble in ether and will oil out or precipitate as a white hygroscopic solid, while the byproduct (pyrazole) and DIPEA remain in the organic layer.

    • Decant the ether layer. Triturate the residue with fresh ether (2 x 50 mL) to remove residual DMF and pyrazole.

  • Purification (Ion Exchange - Optional but Recommended for High Purity):

    • Dissolve the crude residue in water.

    • Load onto a weak cation exchange column (e.g., Amberlite IRC-50).

    • Wash with water to remove pyrazole traces.

    • Elute with 1M HCl or 1M Acetic Acid.

    • Lyophilize the fractions to obtain 3-(Dimethylamino)pyrrolidine-1-carboximidamide as the hydrochloride or acetate salt.[1]

Analytical Validation[1]
  • ¹H NMR (D₂O, 400 MHz):

    
     3.85–3.60 (m, 4H, Pyrrolidine-H), 3.45 (m, 1H, CH-N), 2.90 (s, 6H, N(CH₃)₂), 2.40–2.10 (m, 2H, CH₂).
    
    • Key Indicator: Absence of pyrazole aromatic protons (

      
       7.7, 6.4, 8.0 ppm) confirms successful purification.
      
  • LC-MS: Observed

    
    .[1]
    

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][5][6][8] The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Katritzky, A. R., Rogovoy, B. V., Chassaing, C., & Vvedensky, V. (2005). Recent developments in guanylating agents.[2][3][4][9][10][11] Arkivoc, 4, 49–87.[2] [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine Synthesis by Guanylation.[2][4][9][10][11] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Technical Support Center: Synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide Ticket ID: #GUA-PYR-3DMA-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Ticket ID: #GUA-PYR-3DMA-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Yield and Purity in Guanidinylation Protocols

Executive Summary

You are encountering suboptimal yields in the synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide . This molecule presents a classic "polycationic trap": it contains a highly basic guanidine moiety (


) and a tertiary amine (

). Low yields in this synthesis are rarely due to failed bond formation but rather product loss during workup (due to extreme water solubility) or incomplete conversion (due to poor leaving group thermodynamics).

This guide replaces standard organic synthesis "recipes" with a troubleshooting framework designed to isolate and resolve these specific failure modes.

Part 1: Route Selection & Chemistry (The "Root Cause")

Before optimizing conditions, verify you are using the correct reagent for your scale and purity requirements. We support two primary workflows.

Workflow A: The "High-Purity" Route (Recommended for Research)
  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (PXC).

  • Mechanism: Nucleophilic aromatic substitution-like displacement of pyrazole.

  • Pros: Pyrazole is a cleaner leaving group; easier to track by UV/TLC.

  • Cons: Reagent is more expensive.

Workflow B: The "Scale-Up" Route (Industrial)
  • Reagent: S-Methylisothiourea sulfate (SMIS).

  • Mechanism: Displacement of methanethiol (MeSH).

  • Pros: Cheap, atom-economical.

  • Cons: Evolves toxic/smelly MeSH gas; requires vigorous reflux; product often trapped in inorganic salt matrices.

Decision Matrix:

Feature1H-Pyrazole-1-carboxamidine (PXC)S-Methylisothiourea (SMIS)
Reaction Kinetics Fast (Room Temp to 40°C)Slow (Reflux required)
Byproduct Pyrazole (Solid/Soluble organic)Methanethiol (Gas)
Purification Precipitation or Ion ExchangeCrystallization
Typical Yield 85-95%50-70% (often lossy)
Recommendation Primary Choice Secondary (Cost-driven)

Part 2: Experimental Protocols & Troubleshooting

Protocol A: Synthesis via 1H-Pyrazole-1-carboxamidine (Optimized)

Reagents:

  • 3-(Dimethylamino)pyrrolidine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine HCl (1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) – Critical for kinetics.

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(Dimethylamino)pyrrolidine in ACN (0.5 M concentration).

  • Addition: Add DIPEA followed by 1H-Pyrazole-1-carboxamidine HCl.

  • Reaction: Stir at room temperature for 16 hours. If conversion is <90% by LCMS, heat to 45°C for 4 hours.

  • Monitoring: Look for the disappearance of the pyrazole reagent and the formation of the guanidine peak (M+1).

Troubleshooting Q&A:

Q: My reaction conversion is high, but I recover very little mass. A: You are likely losing product to the aqueous phase during extraction. STOP doing aqueous workups.

  • The Fix: Evaporate the reaction solvent (ACN/DMF) to dryness. Triturate the residue with cold diethyl ether or ethyl acetate. The guanidine product (and salts) will remain solid, while the DIPEA and pyrazole byproduct (if deprotonated) are soluble in ether. Decant the organic wash.[1]

Q: The product is an oil/gum that won't crystallize. A: This is common for guanidines with mixed counterions (HCl/DIPEA salts).

  • The Fix: Convert to a defined salt. Dissolve the crude gum in a minimum amount of methanol and add 4M HCl in dioxane (excess). Precipitate by adding Et2O. This forces the formation of the dihydrochloride salt, which is usually a stable solid.

Protocol B: Synthesis via S-Methylisothiourea (Cost-Optimized)

Reagents:

  • 3-(Dimethylamino)pyrrolidine (1.0 equiv)

  • S-Methylisothiourea sulfate (0.55 equiv - Note: Sulfate is dianionic)

  • Solvent: Water:Ethanol (1:1).

Step-by-Step Methodology:

  • Mixing: Combine amine and S-methylisothiourea sulfate in the solvent.

  • Reflux: Heat to reflux (80-90°C). Ventilation is mandatory (MeSH evolution).

  • Time: 6–12 hours. Nitrogen sparging helps drive the equilibrium by removing MeSH.

Troubleshooting Q&A:

Q: The reaction stalls at 60% conversion. A: The equilibrium is unfavorable because MeSH is not escaping fast enough.

  • The Fix: Increase sparging with nitrogen. Alternatively, add a catalytic amount of Acetate buffer (pH 5-6) to assist proton transfer steps, though this is rarely needed if reflux is vigorous.

Q: How do I separate the product from the sulfate salts? A: Sulfate salts are notoriously hard to purify.

  • The Fix: Use the Barium Hydroxide Method . Treat the reaction mixture with Ba(OH)2 to precipitate BaSO4. Filter off the solid.[1][2][3][4] The filtrate contains the free base guanidine. Acidify immediately with HCl to isolate the hydrochloride salt.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic for synthesis and purification, highlighting the critical "No Aqueous Extraction" rule.

GuanidineSynthesis Start Start: 3-(Dimethylamino)pyrrolidine RouteChoice Select Reagent Start->RouteChoice PathA Route A: 1H-Pyrazole-1-carboxamidine (High Purity) RouteChoice->PathA Research Scale PathB Route B: S-Methylisothiourea (Scale Up) RouteChoice->PathB Cost Critical StepA1 React in ACN/DIPEA (Room Temp) PathA->StepA1 CheckA Complete Conversion? StepA1->CheckA HeatA Heat to 45°C CheckA->HeatA No WorkupA Evaporate Solvent (NO Aqueous Wash) CheckA->WorkupA Yes HeatA->CheckA Triturate Triturate with Et2O (Remove Pyrazole) WorkupA->Triturate SaltForm Form HCl Salt (Precipitate) Triturate->SaltForm StepB1 Reflux in EtOH/H2O (Sparge N2) PathB->StepB1 WorkupB Ba(OH)2 Treatment (Remove Sulfate) StepB1->WorkupB WorkupB->SaltForm Final Final Product: 3-(Dimethylamino)pyrrolidine-1-carboximidamide HCl SaltForm->Final

Caption: Workflow logic for guanidinylation. Note the critical divergence at the workup stage to avoid yield loss.

Part 4: Analytics & Quality Control

1. NMR Verification

  • 1H NMR (D2O or DMSO-d6): Look for the disappearance of the pyrrolidine N-H signal. The guanidine C-N signals are often broadened due to tautomerism.

  • Diagnostic Shift: The protons alpha to the ring nitrogen (C2 and C5) will shift downfield (~0.2 - 0.5 ppm) upon guanidinylation due to the electron-withdrawing nature of the amidine group.

2. Mass Spectrometry

  • ESI+: Expect a strong

    
     peak.
    
  • Warning: Guanidines often form doubly charged species

    
     in acidic mobile phases. Ensure you are looking for 
    
    
    
    if the mass seems "missing."

3. Storage

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C. If the powder turns into a gel, re-precipitate from MeOH/Et2O.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (2005). Recent developments in the synthesis of guanidines. Arkivoc. Link

  • Organic Syntheses. (2014). Preparation of S-Methylisothiourea Sulfate. Organic Syntheses, Coll. Vol. 2, p.411. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[5] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. Link

  • BenchChem. (2025).[6] Synthesis of 3-Ethylpyrrolidine-1-carbothioamide Derivatives (Analogous Protocols). Link(Note: Used as proxy for pyrrolidine reactivity profiles).

Sources

Optimization

Technical Support Center: Purification of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Status: Operational Role: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Highly Polar Guanidines Executive Summary You are likely here because standard C18 chromatography has failed. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Highly Polar Guanidines

Executive Summary

You are likely here because standard C18 chromatography has failed. 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a "nightmare" molecule for traditional reverse-phase (RP) methods due to its dual-basic nature (tertiary amine pKa ~9.5; guanidine pKa ~13.[1]5) and extreme hydrophobicity (LogP < 0).[1]

This guide moves beyond generic advice. We utilize the distinct pKa difference between the starting material (secondary amine) and the product (guanidine) to drive separation. We also address the hygroscopic instability of the free base.

Part 1: Diagnostic Workflow

Before selecting a protocol, determine your impurity profile and scale.

PurificationStrategy Start START: Define Impurity Profile Scale What is your scale? Start->Scale Impurity Main Impurity? Scale->Impurity Prep (>100 mg) RP_IP Method A: RP-HPLC + Ion Pairing (Analytical / <100mg) Scale->RP_IP Analytical (<10 mg) HILIC Method B: HILIC (High Purity / Polar Impurities) Impurity->HILIC Polar Byproducts (Isomers/Salts) SCX Method C: Cation Exchange (SCX) (Bulk Removal of Starting Amine) Impurity->SCX Unreacted Amine (Starting Material) Cryst Method D: Salt Formation (Final Stabilization) HILIC->Cryst Post-Elution SCX->Cryst Post-Elution

Figure 1: Decision matrix for selecting the optimal purification route based on scale and impurity type.

Part 2: Chromatographic Protocols
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Final polishing and analytical purity checks.[1]

Standard C18 columns cause this molecule to elute in the void volume. HILIC uses water as the "strong" solvent, retaining polar amines effectively.

The System:

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide).[1] Why? Amide phases tolerate high pH and reduce peak tailing for basic compounds compared to bare silica.

  • Mobile Phase A: Acetonitrile (ACN).[1][2]

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) OR 10 mM Ammonium Bicarbonate (pH 9.0).[1]

    • Expert Note: High pH (pH 9) often yields better peak shape for guanidines by suppressing the ionization of the tertiary amine, though the guanidine remains charged.

Gradient Table:

Time (min)% A (ACN)% B (Buffer)Mechanism
0.09010High organic loads sample onto water layer.[1]
2.09010Isocratic hold to stabilize baseline.[1]
15.05050Increasing water elutes polar guanidine.
17.05050Wash.
17.19010Re-equilibration (Critical in HILIC).[1]
Protocol B: pH-Controlled Cation Exchange (SCX)

Best for: Removing unreacted 3-(dimethylamino)pyrrolidine starting material.[1]

This is the most robust method for bulk purification. It exploits the pKa gap.

  • Impurity (Starting Amine): pKa ~9.5 (protonated at neutral pH, neutral at pH 11).[1]

  • Product (Guanidine): pKa ~13.5 (protonated at pH 11).[1]

The Workflow:

  • Loading: Dissolve crude mixture in 5% AcOH/Water. Load onto a Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid bonded silica or polymer).[1]

    • Mechanism:[1][3][4][5][6][7][8] Both amine and guanidine bind tightly.[1]

  • Wash 1 (Neutral): Flush with Methanol. Removes non-basic organic impurities.[1]

  • Wash 2 (The Separation Step): Flush with 0.1 M Ammonia in MeOH:Water (9:1) or a buffer at pH 11.0 .

    • Mechanism:[1][3][4][5][6][7][8] At pH 11, the starting pyrrolidine amine deprotonates and loses affinity for the resin. It washes off.[1][9] The guanidine remains charged and bound.

  • Elution: Flush with 1 M Ammonia in MeOH or 5% Triethylamine in MeOH .

    • Mechanism:[1][3][4][5][6][7][8] The high concentration of competing counter-ions (and extreme pH) displaces the guanidine.

Part 3: Stabilization & Salt Formation

The Issue: The free base of 3-(dimethylamino)pyrrolidine-1-carboximidamide is an unstable, hygroscopic oil that absorbs CO₂ from the air to form a "gooey" carbonate.

The Fix: You must isolate it as a salt.

Crystallization Table:

Salt FormReagentSolvent SystemOutcome
Dihydrochloride 2.2 eq.[1] HCl in DioxaneEtOH / Et₂OVery hygroscopic solid.[1] Good for solubility, bad for storage.
Hemisulfate 0.5 eq.[1] H₂SO₄MeOH / IPAOften non-hygroscopic.[1] Best for long-term storage.[1]
Picrate Picric AcidEthanolAnalytical only. Forms sharp melting point crystals for ID.[1]
Fumarate 1.0 eq. Fumaric AcidAcetone / MeOHGood balance of solubility and crystallinity.
Part 4: Troubleshooting & FAQs

Q1: I am using C18 with 0.1% TFA, but the peak is splitting/tailing badly. Why? A: This is "silanol overload."[1] Even with TFA, the residual silanols on the C18 silica backbone interact with the guanidine.

  • Fix: Switch to a "Hybrid" particle column (e.g., Waters BEH C18) which has fewer silanols, or add 0.1% Heptafluorobutyric acid (HFBA) .[1] HFBA is a stronger ion-pairing agent than TFA and will increase retention and sharpen the peak.

Q2: My product is stuck on the SCX cartridge. 1M Ammonia didn't elute it. A: Guanidines bind extremely tightly to sulfonic acid residues.

  • Fix: Use Method D (Salt Displacement) .[1] Instead of just base, use high ionic strength. Elute with 1M NaCl in MeOH/Water . The Na+ ions compete for the binding sites more effectively than protons alone in some polymeric resins. You will then need to desalt (using a C18 Sep-Pak), but you will get your compound off.[1]

Q3: The NMR shows a "ghost" peak at 158 ppm (Carbon). A: You have formed the bicarbonate salt by exposing the free base to air.

  • Fix: Acidify with dilute HCl and lyophilize. This converts the bicarbonate to CO₂ (gas) and leaves you with the clean HCl salt.

Q4: How do I scavenge the unreacted guanylating agent (e.g., Pyrazole-1-carboxamidine)? A: Unlike the amine, these reagents are often less basic or have different solubilities.

  • Fix: An Ether/Water extraction at pH 13 usually works.[1] The guanidine product stays in the water (charged); the pyrazole or neutral byproducts extract into the ether.

References
  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • Katritzky, A. R., et al. (2005).[1] Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87.[1] Link

  • McCalley, D. V. (2017).[1] Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A, 1523, 49-71. Link

  • Ishikawa, T., et al. (2011).[1] Guanidines: Synthesis and Application of Superbases. Wiley-VCH.[1] (General reference for pKa and salt properties). Link[1]

Sources

Troubleshooting

Minimizing side reactions during 3-(Dimethylamino)pyrrolidine-1-carboximidamide formation

Technical Support Center: Synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide This guide provides in-depth technical support for researchers engaged in the synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

This guide provides in-depth technical support for researchers engaged in the synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide. Guanidinylation of secondary amines, particularly those with additional functional groups, can be challenging. This document is structured to address common problems, explain the underlying chemical principles, and provide robust, field-proven protocols to minimize side reactions and maximize yield.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

The formation of 3-(Dimethylamino)pyrrolidine-1-carboximidamide involves the reaction of the secondary amine on the pyrrolidine ring with an electrophilic guanidinylating agent. The tertiary amine present in the molecule is generally non-reactive under these conditions but can influence the overall basicity and solubility of the starting material and product. Success hinges on selecting an appropriate guanidinylating agent and carefully controlling reaction conditions to prevent common side reactions.

Q1: What is the most frequent cause of low yields in this specific guanidinylation?

A: The most common issue is the selection of an inappropriate guanidinylating agent or the use of suboptimal reaction conditions. 3-(Dimethylamino)pyrrolidine is a relatively unhindered secondary amine and is a good nucleophile. However, issues arise from reagent stability, improper pH, or the formation of stable byproducts that complicate purification. For instance, using highly reactive reagents without carefully controlling stoichiometry can lead to undesired side products, while overly stable reagents may require harsh conditions that degrade the starting material or product.[1][2]

Q2: How do I choose the best guanidinylating agent for this synthesis?

A: The ideal reagent should be "just right" in reactivity—electrophilic enough to react efficiently with the secondary amine at or near room temperature, but not so reactive that it leads to side reactions or is difficult to handle. For this substrate, reagents like 1H-Pyrazole-1-carboxamidine hydrochloride are an excellent choice due to their high selectivity for amines under mild conditions, which minimizes byproduct formation.[3] Alternatives include N,N'-di-Boc-S-methylisothiourea, which offers the advantage of yielding a protected guanidine that can be useful in subsequent synthetic steps.

Q3: My reaction has stalled, with significant starting material remaining after 24 hours. What should I check first?

A: First, verify the quality and activity of your guanidinylating agent, as many can degrade upon improper storage. Second, ensure you have used an adequate amount of a non-nucleophilic base (e.g., DIPEA or triethylamine), typically 2-3 equivalents, especially if your guanidinylating agent is a hydrochloride salt. The base is critical to neutralize the acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Finally, consider gently heating the reaction to 40-50 °C, as some guanidinylations require a modest thermal push to proceed to completion.

Q4: I've formed the product, but I'm struggling with purification. The product is very polar and seems to stick to the silica column. What are my options?

A: This is a common challenge with guanidines due to their high basicity and polarity.

  • Acid/Base Extraction: Before chromatography, perform a careful aqueous workup. Since the pyrazole byproduct (if using a pyrazole-based reagent) is weakly acidic, an extraction with a dilute base (e.g., 1M Na2CO3) can help remove it.

  • Reverse-Phase Chromatography: If your product is stable to acidic conditions, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA or formic acid is often highly effective.

  • Ion-Exchange Chromatography: A strong cation-exchange (SCX) column can be used to capture your basic product, wash away neutral impurities, and then elute the product with a base solution (e.g., 2M ammonia in methanol).

  • Crystallization: The product can often be precipitated or crystallized from a suitable solvent system as a salt (e.g., hydrochloride or trifluoroacetate), which is an excellent method for purification.

Section 2: Troubleshooting Guide: Specific Issues and Solutions

Problem 1: Low or No Product Formation

Q: My LC-MS analysis shows only starting material, 3-(Dimethylamino)pyrrolidine, and unreacted guanidinylating agent. What are the likely causes and how do I fix it?

A: This scenario points to a failure in the fundamental reaction conditions. The nucleophilicity of the starting amine is being suppressed, or the electrophilicity of the guanidinylating agent is insufficient.

Causality Analysis & Solutions:

  • Protonation of Starting Material: The most probable cause is the protonation of the secondary amine by acid generated in the reaction (e.g., HCl from the reagent salt). The resulting ammonium salt is not nucleophilic.

    • Solution: Ensure at least 2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are present. DIPEA is often preferred as it is less likely to engage in side reactions.

  • Inactive Guanidinylating Agent: Reagents like N,N'-Di-Boc-N"-triflyl-guanidine or pyrazole-carboxamidines can be moisture-sensitive.[4][5]

    • Solution: Use a freshly opened bottle of the reagent or verify the activity of your current stock. Store reagents under an inert atmosphere (Argon or Nitrogen) and in a desiccator.

  • Inappropriate Solvent: While solvents like DCM, DMF, and Acetonitrile are generally effective, solubility can be an issue.[5]

    • Solution: Ensure both the starting amine and the guanidinylating agent are fully dissolved. If solubility is low in DCM or ACN, DMF is a more polar alternative that can enhance reaction rates.

  • Insufficient Activation: Some methods, like those using a thiourea precursor, require an activator (e.g., Mukaiyama's reagent, EDC, or a silver salt) to form the reactive intermediate.[1][6]

    • Solution: Verify that the activator was added in the correct stoichiometry and is of good quality.

G start Low or No Product Detected check_base Was sufficient base (2-3 eq.) used? start->check_base check_reagent Is the guanidinylating reagent active and fresh? check_base->check_reagent Yes add_base Add additional equivalent of DIPEA or TEA. check_base->add_base No check_solvent Are all components soluble in the chosen solvent? check_reagent->check_solvent Yes new_reagent Use fresh, anhydrous guanidinylating agent. check_reagent->new_reagent No check_temp Was the reaction run at RT or with gentle heating? check_solvent->check_temp Yes change_solvent Switch to a more polar aprotic solvent like DMF. check_solvent->change_solvent No increase_temp Heat reaction to 40-50 °C and monitor by LC-MS. check_temp->increase_temp Only RT success Problem Resolved check_temp->success Yes, Heated add_base->success new_reagent->success change_solvent->success increase_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Pyrazole-Related Byproducts

Q: I used 1H-Pyrazole-1-carboxamidine hydrochloride and my crude NMR shows signals for both my product and free pyrazole. How do I remove the pyrazole?

A: Pyrazole is the leaving group in this reaction and its presence is expected. Its removal is a standard part of the workup and purification for this class of reagents.[3][7]

Causality Analysis & Solutions:

  • Chemical Properties: Pyrazole is a weak acid (pKa ≈ 14.2), while your product, a guanidine, is a strong base (pKa of protonated form ≈ 13.5). This difference in basicity is the key to their separation.

    • Solution 1 (Aqueous Wash): During the workup, wash the organic layer (e.g., DCM or Ethyl Acetate) with a moderately basic aqueous solution like 1M sodium carbonate (Na2CO3) or 10% potassium carbonate (K2CO3). This will deprotonate the pyrazole, forming the sodium/potassium pyrazolide salt, which will be extracted into the aqueous phase. Your strongly basic product will remain in the organic layer.

    • Solution 2 (Acid Wash): Alternatively, perform an acid wash (e.g., 1N HCl). Both your product and unreacted starting material will be protonated and move to the aqueous layer, while the neutral pyrazole remains in the organic layer, which can then be discarded. The aqueous layer is then basified (e.g., with NaOH) and re-extracted to recover the purified product. This method is highly effective for removing non-basic impurities.

Section 3: Recommended Experimental Protocol

This protocol is optimized for the synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide on a laboratory scale, prioritizing yield and purity.

Protocol: Guanidinylation with 1H-Pyrazole-1-carboxamidine Hydrochloride
  • 3-(Dimethylamino)pyrrolidine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Standard extraction and purification glassware/equipment

ReagentM.W. ( g/mol )Equivalents
3-(Dimethylamino)pyrrolidine114.191.0
1H-Pyrazole-1-carboxamidine HCl146.581.1
N,N-Diisopropylethylamine (DIPEA)129.242.5
Anhydrous DMF-~0.2 M
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(Dimethylamino)pyrrolidine (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (to a concentration of approx. 0.2 M).

  • Addition of Base: Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes.

  • Reagent Addition: In a single portion, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by LC-MS or TLC. (For TLC, a mobile phase of 10:1 DCM:MeOH with 1% NH4OH can be effective).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with 1M Na2CO3 solution (2x) and then with saturated aqueous NaCl (brine) (1x).

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified via flash column chromatography on silica gel using a gradient of Dichloromethane -> 10% Methanol in Dichloromethane (often with 0.5-1% triethylamine or ammonium hydroxide mixed in the mobile phase to prevent streaking) or by one of the advanced methods described in the FAQ section.

Section 4: Visualizing the Chemistry

G cluster_reactants Reactants cluster_products Products Reactant_A 3-(Dimethylamino)pyrrolidine Product_A 3-(Dimethylamino)pyrrolidine- 1-carboximidamide Reactant_A->Product_A  + Reactant_B Guanidinylating Agent (e.g., Pyrazole-1-carboxamidine) Product_B Leaving Group (e.g., Pyrazole) Reactant_B->Product_B  Base, Solvent  Room Temp

Caption: General scheme for the guanidinylation reaction.

References

  • Guanidinylation reagents - EP0983232B1.
  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of New Hampshire Scholars' Repository. [Link]

  • Guanidinylation reagents - US6072075A.
  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nakajima, N., & Ikada, Y. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed Central. [Link]

  • Process for the preparation of 1H-pyrazole-1-carboxamidines - EP1197486A1.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? ResearchGate. [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. Organic Syntheses. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

Sources

Optimization

Removing impurities from crude 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Technical Support Center: Purification of 3-(Dimethylamino)pyrrolidine-1-carboximidamide Current Status: Active Ticket ID: #PUR-GUAN-3DMP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Current Status: Active Ticket ID: #PUR-GUAN-3DMP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are dealing with 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a compound characterized by extreme polarity and high basicity (pKa ~12–13 for the guanidine, ~9.5 for the dimethylamino group).

The Core Problem: Standard purification methods (Normal Phase Silica) will fail. The compound will streak, adhere irreversibly to silanols, or co-elute with the starting material, 3-(dimethylamino)pyrrolidine.

The Solution: You must switch mechanisms. Rely on Reverse Phase (C18) with Ion-Pairing , Strong Cation Exchange (SCX) , or HILIC . The goal is to isolate the compound as a stable salt (e.g., Dihydrochloride) rather than a free base.

Part 1: The Diagnostic Triage

Before attempting purification, confirm the state of your crude mixture.

Q: My crude is a sticky, yellow/brown oil that smells like ammonia or sulfur. Is this normal? A: Yes.

  • Ammonia smell: Indicates residual ammonia or decomposition of the guanylating agent.

  • Sulfur smell: If you used S-methylisothiourea, this is methyl mercaptan byproduct.

  • The Oil: Guanidine free bases are hygroscopic oils. You will not get a solid until you form a salt.

Q: TLC shows a streak from the baseline. How do I track the product? A: Stop using standard EtOAc/Hexane.

  • New Mobile Phase: MeOH:NH₄OH (95:5) or DCM:MeOH:NH₄OH (80:18:2).

  • Visualization: Ninhydrin (stains amines/guanidines) or Dragendorff’s reagent (specific for alkaloids/bases).

Part 2: Purification Protocols

Method A: Reverse Phase Flash/Prep-HPLC (Recommended)

Best for: Removing starting amine and non-polar byproducts.

The Logic: The guanidine moiety is highly hydrophilic. On standard C18, it will elute in the void volume. You must use an Ion-Pairing Agent or High pH to induce retention.

Protocol:

  • Column: C18 (functionalized for aqueous stability, e.g., C18-Aq).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

    • Why TFA? The acid protonates both basic sites, and the trifluoroacetate anion forms a transient neutral ion pair with the guanidinium, increasing retention on the hydrophobic C18 chain.

  • Gradient:

    • Hold 0% B for 5 mins (elutes salts/very polar trash).

    • 0%

      
       30% B over 20 mins.
      
    • Note: The product usually elutes early (5–15% B). The starting material (less polar) will elute later.

  • Workup: Lyophilize fractions directly. Do not rotovap at high heat , as TFA salts can degrade or sublime.

Method B: Strong Cation Exchange (SCX) SPE

Best for: Desalting and removing non-basic impurities (e.g., pyrazole byproducts).

The Logic: The product is a strong base.[1] It will bind tightly to the sulfonic acid residues on the SCX resin, while neutral or acidic impurities wash through.

Protocol:

  • Conditioning: Wash SCX cartridge with MeOH, then Water.

  • Loading: Dissolve crude in Water (pH < 7). Load onto cartridge.

  • Washing (Critical):

    • Wash with MeOH (removes non-basic organics).

    • Optional: Wash with 0.5 M Ammonia in MeOH (This might elute the starting mono-amine if you carefully control the volume, but the bis-basic guanidine will stick tighter).

  • Elution: Elute with 2M Ammonia in Methanol or 1M HCl in MeOH .

    • Tip: Using HCl in MeOH elutes the product directly as the hydrochloride salt.

Part 3: Visualization of the Workflow

The following diagram outlines the decision logic for purifying this specific class of molecule.

PurificationLogic Start Crude 3-(Dimethylamino) pyrrolidine-1-carboximidamide Solubility Solubility Check: Dissolves in Water? Start->Solubility ImpurityType Identify Impurity: Non-polar (Pyrazole) or Polar (Starting Amine)? Solubility->ImpurityType Yes (High Polarity) SCX Method: SCX Cartridge (Strong Cation Exchange) ImpurityType->SCX Non-basic impurities (e.g., Pyrazole) RPHPLC Method: C18 RP-HPLC (0.1% TFA or Formic Acid) ImpurityType->RPHPLC Starting Amine (Separation needed) WashStep Wash: MeOH (Removes Neutrals) SCX->WashStep ResultSalt Final Form: Dihydrochloride Salt (Stable Solid) RPHPLC->ResultSalt Lyophilize EluteStep Elute: 2M NH3/MeOH or HCl/MeOH WashStep->EluteStep EluteStep->ResultSalt Evaporate

Figure 1: Decision Matrix for Guanidine Purification. Select SCX for bulk cleaning of neutrals, or C18 HPLC for separating the starting amine.

Part 4: Salt Formation & Isolation (The "Sticky Oil" Fix)

You cannot weigh or handle the free base easily. You must convert it to a salt.

Salt FormReagentProcedurePros/Cons
Dihydrochloride 4M HCl in DioxaneDissolve oil in minimal dry EtOH. Add excess HCl/Dioxane dropwise at 0°C. Dilute with Et₂O to precipitate.Pro: Very stable, crystalline. Con: Highly hygroscopic; keep in desiccator.
Trifluoroacetate 0.1% TFA (HPLC)Isolate directly from Prep-HPLC.Pro: Easiest workflow. Con: Hygroscopic; ¹⁹F NMR signals may interfere with analysis.
Picrate Picric AcidAdd sat. picric acid solution to aqueous product.Pro: Sharp melting point for ID. Con: Explosive potential; not for biological use.

Step-by-Step Crystallization (HCl Salt):

  • Isolate the crude material as an oil.

  • Dissolve in a minimal amount of Isopropanol (IPA) or Ethanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) dropwise until pH < 3.

  • Add cold Diethyl Ether or MTBE slowly until turbidity appears.

  • Stir vigorously. The oil should harden into a white solid.

  • Filter under Nitrogen (to prevent moisture absorption).

Part 5: Troubleshooting & FAQs

Q: I used C18 with water/methanol (no acid), and the compound eluted in the dead volume. A: Without acid (TFA/Formic) or buffer, the guanidine is fully ionized (


 or 

charge) and has zero affinity for the hydrophobic C18 stationary phase. You must use an ion-pairing agent (TFA) or a mixed-mode column (e.g., SIELC Primesep) [1].

Q: The NMR shows a "doublet of doublets" mess. Is it impure? A: Not necessarily. Guanidines often exhibit rotamers due to the partial double bond character of the


 bond.
  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is rotamerism, not impurity.

Q: How do I remove the pyrazole-1-carboxamidine byproduct? A: Pyrazole is a weak base (pKa ~2.5) compared to your product (pKa ~13).

  • Technique: Dissolve crude in water at pH 5. Extract with DCM or EtOAc.[2] The pyrazole (neutral at pH 5) will go into the organic layer; your product (charged) stays in the water [2].

Q: I need to remove the starting material (3-dimethylaminopyrrolidine). A: This is the hardest separation. Both are basic.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Silica or Amide-based HILIC.

  • Mobile Phase: High ACN (80-90%) with Ammonium Formate buffer.

  • Mechanism:[3][4] The guanidine is more polar than the amine and will be retained longer on HILIC, allowing baseline separation [3].

References

  • SIELC Technologies. "HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography." SIELC Applications Database. Available at: [Link]

  • Organic Syntheses. "1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide." Org.[5][6] Synth. 1961, 41, 13. (Demonstrates handling of similar dimethylamino-propyl based polar ureas/guanidines). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Enhancement for Pyrrolidine Carboximidamides

The following technical guide is designed for researchers and drug development professionals working with pyrrolidine carboximidamide (pyrrolidine-1-carboximidamide) scaffolds. It addresses stability challenges inherent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with pyrrolidine carboximidamide (pyrrolidine-1-carboximidamide) scaffolds. It addresses stability challenges inherent to the amidine moiety and the pyrrolidine ring, providing actionable troubleshooting steps and rigorous experimental protocols.

Technical Overview & Mechanism of Instability

Pyrrolidine carboximidamide compounds possess a highly basic amidine group (


) attached to a saturated nitrogen heterocycle. The stability of this moiety is governed by two critical physicochemical factors: basicity  and resonance .[1]
  • The pKa Factor: Amidines are strong bases (pKa

    
     11–12). In their protonated state (amidinium ion), they are resonance-stabilized and relatively resistant to nucleophilic attack.
    
  • The Free Base Vulnerability: At neutral or basic pH (

    
    ), a significant fraction exists as the free base. The 
    
    
    
    carbon of the free base is highly electrophilic and susceptible to hydrolysis by water, leading to the formation of the corresponding amide and ammonia .
  • Pyrrolidine Ring Issues: While generally stable, the pyrrolidine ring can undergo oxidative ring opening or dehydrogenation to pyrrole derivatives under harsh oxidative stress or in the presence of transition metals.

Troubleshooting Guide & FAQs

Category A: Solution State Stability

Q1: My compound degrades rapidly in aqueous buffer at pH 7.4. What is happening? Diagnosis: You are likely observing base-catalyzed hydrolysis . At pH 7.4, while the majority of the compound is protonated, the equilibrium shifts enough to generate the reactive free base species. Corrective Action:

  • Shift pH: Formulate in acidic buffers (pH 4.0–6.0) to maximize the population of the stable amidinium ion.

  • Buffer Selection: Avoid phosphate buffers if possible, as they can act as general base catalysts. Use acetate , citrate , or succinate buffers.

  • Temperature: Store solutions at 4°C or -20°C. Hydrolysis rates typically double for every 10°C increase.

Q2: I see a new impurity peak at M+1 (or +18 mass units depending on ionization) in LC-MS. What is it? Diagnosis: This is the hydrolysis product (Pyrrolidine-1-carboxamide). The amidine group (


) has been replaced by a carbonyl oxygen (

). Corrective Action:
  • Verify the pH of your mobile phase. Ensure your HPLC method uses an acidic modifier (e.g., 0.1% Formic Acid or TFA) to prevent on-column degradation.

  • Lyophilize samples immediately after synthesis rather than leaving them in solution.

Category B: Solid State Stability

Q3: The solid powder turns into a sticky gum (deliquescence) upon exposure to air. Diagnosis: The salt form is hygroscopic . Amidine hydrochlorides (HCl) are notorious for absorbing atmospheric moisture, which creates a localized aqueous environment that promotes hydrolysis. Corrective Action:

  • Salt Screening: Switch from HCl to a less hygroscopic counterion. Tosylate (p-toluenesulfonate) , Mesylate , or Fumarate salts often exhibit superior crystallinity and lower hygroscopicity.

  • Packaging: Store under argon/nitrogen in tightly sealed vials with desiccant packs.

Q4: My compound is discoloring (yellowing) during storage. Diagnosis: This suggests oxidative degradation , possibly affecting the pyrrolidine ring or trace impurities reacting with the amidine. Corrective Action:

  • Antioxidants: Add trace antioxidants (e.g., sodium metabisulfite) if in solution.

  • Light Protection: Store in amber vials to prevent photo-oxidation.

  • Metal Scavenging: Ensure no residual transition metals (Pd, Cu) remain from synthesis, as they catalyze oxidation.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination

Objective: To identify the pH of maximum stability (pH-max).

Materials:

  • Buffer solutions (pH 2.0 to 10.0 in 1.0 unit increments).

  • HPLC system with UV/MS detector.

  • Thermostatted water bath (60°C).

Procedure:

  • Preparation: Dissolve the compound to a concentration of 0.5 mg/mL in each buffer.

  • Incubation: Place vials in the 60°C water bath (accelerated conditions).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately dilute samples 1:10 with cold acetonitrile containing 0.1% Formic Acid to stop the reaction.

  • Analysis: Analyze by HPLC. Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ) for each pH.
  • Result: The pH with the lowest

    
     is your optimal formulation pH.
    
Protocol 2: Forced Degradation (Stress Testing)

Objective: To validate analytical methods and understand degradation pathways.

Stress TypeConditionsTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C, 24h10–20%Amide formation (Acid catalyzed)
Base Hydrolysis 0.1 N NaOH, RT, 4h10–20%Amide formation (Base catalyzed)
Oxidation 3%

, RT, 24h
10–20%N-oxide / Ring opening
Thermal Solid state, 80°C, 7 days< 5%Pyrolysis / Dimerization
Photostability UV/Vis (1.2M lux hours)< 5%Photo-degradation

Visualizations & Data

Diagram 1: Amidine Hydrolysis Mechanism

This diagram illustrates the transition from the stable amidinium ion to the unstable free base and subsequent hydrolysis.

AmidineHydrolysis cluster_0 Critical Control Point Amidinium Amidinium Ion (Stable, pH < pKa) FreeBase Free Base Amidine (Reactive, pH > pKa) Amidinium->FreeBase Deprotonation (-H+) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O (Nucleophilic Attack) Amide Degradant: Carboxamide Tetrahedral->Amide Elimination Ammonia Byproduct: Ammonia/Amine Tetrahedral->Ammonia Elimination

Caption: Mechanism of amidine hydrolysis. Stability is maximized by maintaining the equilibrium towards the Amidinium Ion.

Diagram 2: Stability Optimization Workflow

A decision tree for selecting the optimal salt form and formulation.

StabilityWorkflow Start Start: New Pyrrolidine Carboximidamide SolubilityTest Test Aqueous Solubility & Hygroscopicity (HCl Salt) Start->SolubilityTest Decision1 Is HCl Salt Hygroscopic? SolubilityTest->Decision1 AltSalt Synthesize Tosylate, Mesylate, or Fumarate Decision1->AltSalt Yes (Sticky Solid) Formulation Develop Liquid Formulation Decision1->Formulation No (Stable Solid) AltSalt->Formulation Decision2 Target pH? Formulation->Decision2 Acidic pH 4.0 - 6.0 (Acetate/Citrate Buffer) Decision2->Acidic Preferred Neutral pH 7.0 - 8.0 (Risk of Hydrolysis) Decision2->Neutral Required by Bioassay Mitigation Lyophilize or Refrigerate (2-8°C) Neutral->Mitigation

Caption: Strategic workflow for salt selection and formulation to mitigate hydrolytic and hygroscopic instability.

References

  • Master Organic Chemistry. (2019). Hydrolysis of Amides Using Acid Or Base: Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Chemistry Steps. (2020). Hydrolysis of Amides: Acid and Base Catalyzed Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 3-(Dimethylamino)pyrrolidine-1-carboximidamide Extraction

Welcome to the technical support center for the extraction of 3-(Dimethylamino)pyrrolidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of 3-(Dimethylamino)pyrrolidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the extraction of this compound. We will delve into the core principles of pH-dependent extraction, provide actionable protocols, and address common challenges to ensure you achieve the highest purity and yield in your experiments.

Core Principles: The "pH Switch" for Extraction

The successful extraction of 3-(Dimethylamino)pyrrolidine-1-carboximidamide, a molecule containing both a basic dimethylamino group and a strongly basic carboximidamide (guanidine) group, hinges on the principle of pH-dependent partitioning. By manipulating the pH of the aqueous phase, we can control the ionization state of the molecule, thereby dictating its solubility in aqueous versus organic solvents.[1][2] This "pH switch" is the foundation of an efficient liquid-liquid extraction (LLE).[1]

  • In Acidic Conditions (Low pH): Both the dimethylamino and the carboximidamide groups will be protonated, forming a positively charged species. This ionic form is highly polar and will preferentially dissolve in the aqueous phase.

  • In Basic Conditions (High pH): By raising the pH, we deprotonate these basic centers, rendering the molecule neutral. The neutral form is significantly less polar and will partition into an immiscible organic solvent.[1]

Workflow for pH-Dependent Extraction

The following diagram illustrates the decision-making process for the extraction of 3-(Dimethylamino)pyrrolidine-1-carboximidamide based on the desired phase for isolation.

Caption: Decision workflow for pH-based extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of 3-(Dimethylamino)pyrrolidine-1-carboximidamide and provides step-by-step solutions.

FAQ 1: Why is my extraction yield of 3-(Dimethylamino)pyrrolidine-1-carboximidamide consistently low?

Possible Causes and Solutions:

  • Incomplete Deprotonation: The most common reason for low yield in the organic phase is incomplete deprotonation of the compound. The carboximidamide group is a strong base and requires a sufficiently high pH to be neutralized.

    • Troubleshooting Protocol:

      • Ensure the pH of the aqueous layer is robustly basic, ideally pH > 12. Use a pH meter for accurate measurement.

      • Instead of just one extraction with a large volume of organic solvent, perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for partitioning the compound into the organic phase.[6]

      • Consider using a different, less polar organic solvent if you suspect your compound has some residual polarity even in its neutral form.[7]

  • Compound Degradation: Although many guanidine derivatives are stable, extreme pH values can sometimes lead to degradation.[8]

    • Troubleshooting Protocol:

      • Minimize the time the compound is exposed to highly basic conditions.

      • If degradation is suspected, perform a stability study by incubating the compound at the extraction pH for a set period and analyzing for degradation products via LC-MS.[9][10]

FAQ 2: I'm observing a persistent emulsion at the aqueous-organic interface. How can I break it?

Possible Causes and Solutions:

Emulsions are a common problem when performing liquid-liquid extractions, especially when dealing with amine-containing compounds that can act as surfactants.[3]

  • Troubleshooting Techniques:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[3]

    • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.[3]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[3]

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the resolution of the emulsion.[3]

FAQ 3: How do I remove acidic or neutral impurities from my 3-(Dimethylamino)pyrrolidine-1-carboximidamide sample?

Solution:

This is where the power of the "pH switch" becomes particularly useful for purification.

  • Protocol for Impurity Removal:

    • Dissolve your crude sample in a suitable organic solvent (e.g., dichloromethane).

    • Perform an acidic wash by adding an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake and allow the layers to separate.[3]

    • Your basic compound, 3-(Dimethylamino)pyrrolidine-1-carboximidamide, will become protonated and move into the aqueous layer.

    • Acidic and neutral impurities will remain in the organic layer, which can now be discarded.[3]

    • To recover your purified compound, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.[3]

    • Extract your now-neutral compound back into a fresh portion of organic solvent.[3]

Recommended Solvent and pH Conditions
Goal Aqueous Phase pH Recommended Organic Solvents Rationale
Extract into Organic Phase > 12Dichloromethane, Ethyl Acetate, ChloroformAt this high pH, the compound is fully deprotonated and neutral, making it soluble in organic solvents.[1]
Extract into Aqueous Phase < 7(Used for washing) Hexane, TolueneAt this acidic pH, the compound is protonated and charged, making it highly soluble in water. The organic solvent is used to remove non-polar impurities.[1][3]
Experimental Protocol: Optimized Extraction of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

This protocol details the extraction of the target compound into an organic phase.

  • Sample Preparation: Dissolve the crude reaction mixture containing 3-(Dimethylamino)pyrrolidine-1-carboximidamide in a minimal amount of water or a suitable water-miscible solvent.

  • Basification: Transfer the aqueous solution to a separatory funnel. Add 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter. Continue adding base until the pH of the aqueous solution is stable at > 12.

  • First Extraction: Add an equal volume of dichloromethane to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean collection flask.

  • Repeat Extraction: Repeat steps 3-5 two more times with fresh portions of dichloromethane to ensure complete extraction of the compound.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-(Dimethylamino)pyrrolidine-1-carboximidamide.

Diagram of the Extraction Process

G A Aqueous Solution (Compound + Impurities) B Add 1M NaOH (pH > 12) A->B C Add Dichloromethane B->C D Shake & Separate C->D E Aqueous Layer (Impurities) D->E Discard F Organic Layer (Compound) D->F G Repeat Extraction x2 F->G H Combined Organic Extracts G->H I Dry & Evaporate H->I J Purified Compound I->J

Caption: Step-by-step extraction workflow.

References

  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • Joncour, R., Duguépéroux, C., & Fressigné, C. (2021). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. ACS Omega, 6(15), 10245–10253.
  • Noonberg, S. B., Scott, G. K., & Benz, C. C. (1995). Effect of pH on RNA degradation during guanidinium extraction. BioTechniques, 19(5), 731–733.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Liquid-Liquid Extraction Methods. Retrieved from [Link]

  • Zaiput. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • YouTube. (2021). Intro to Liquid-Liquid Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][11][12]diazepine-3-carboxylate does not influence bioavailability. Retrieved from [Link]

  • ACS Publications. (2024). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound stability under different pH conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Reddit. (2025). Polarity of organic layer in liquid-liquid extraction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS analysis and fragmentation patterns of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

The accurate quantification and structural characterization of highly polar, basic pharmacophores present significant analytical hurdles in modern drug development. 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification and structural characterization of highly polar, basic pharmacophores present significant analytical hurdles in modern drug development. 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a prime example of such a molecule. Frequently embedded as a targeting moiety in potent sphingosine kinase (SphK) inhibitors[1], this compound features a pyrrolidine core substituted with a tertiary dimethylamine and a carboximidamide (guanidine-like) group.

Because of its dual basic sites (pKa > 9) and extreme hydrophilicity (LogD < 0 at physiological pH), analyzing this compound requires intentional deviations from standard laboratory workflows. This guide objectively compares the efficacy of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase Liquid Chromatography (RP-LC) for this analyte, and maps its distinct mass spectrometric (ESI-MS/MS) fragmentation patterns against structural alternatives.

Chromatographic Strategy: HILIC vs. Reversed-Phase (RP-LC)

The Causality of Retention Failure in RP-LC In standard RP-LC (e.g., C18 stationary phases), retention is driven by hydrophobic partitioning. At the acidic pH typical of LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), both the dimethylamine and carboximidamide groups of the analyte are fully protonated. Consequently, the molecule exhibits virtually no affinity for non-polar alkyl chains and elutes in the column void volume. This co-elution with unretained salts leads to severe ion suppression and poor peak asymmetry[2]. While ion-pairing agents (like heptafluorobutyric acid) can force retention, they permanently contaminate MS sources and drastically reduce electrospray ionization (ESI) efficiency.

The HILIC Advantage HILIC provides an orthogonal, highly effective alternative. Utilizing a polar stationary phase (such as amide-bonded silica) and a highly organic mobile phase, HILIC relies on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase[3]. For the dually basic carboximidamide, HILIC not only provides strong retention via hydrophilic partitioning and electrostatic interactions, but the high organic content (e.g., 90% acetonitrile) also significantly enhances droplet desolvation in the ESI source, yielding a much higher signal-to-noise ratio[3].

LC_Selection Start Target Analyte: 3-(Dimethylamino)pyrrolidine- 1-carboximidamide Prop Physicochemical Profiling: LogP < 0, Dual Basic Sites (pKa > 9) Start->Prop Decision Select LC Mode Prop->Decision RPLC Reversed-Phase (C18) Mobile Phase: H2O/MeCN + 0.1% FA Decision->RPLC Default Approach HILIC HILIC (Amide/Silica) Mobile Phase: MeCN/H2O + 10mM NH4F Decision->HILIC Polar Approach Result1 Outcome: Poor Retention (k' < 1) Ion Suppression in Void Volume RPLC->Result1 Result2 Outcome: Strong Retention (k' > 3) Enhanced ESI+ Efficiency HILIC->Result2

Decision logic for selecting HILIC over RP-LC for highly polar, basic analytes.

Table 1: Chromatographic Performance Comparison

ParameterRP-LC (C18) PerformanceHILIC (Amide) Performance
Retention Factor (

)
< 0.5 (Elutes in void volume)> 3.0 (Strong, predictable retention)
Peak Asymmetry (

)
> 2.0 (Severe tailing due to silanol interactions)1.0 - 1.2 (Highly symmetrical)
MS Signal Intensity Low (High matrix suppression)High (Efficient organic desolvation)
Mobile Phase Compatibility Requires MS-incompatible ion-pairing agentsDirect MS compatible (Volatile buffers)

Mass Spectrometric Fragmentation Profiling (ESI-MS/MS)

Under positive ESI conditions, 3-(Dimethylamino)pyrrolidine-1-carboximidamide readily forms a stable protonated precursor ion


 at m/z 157.1. The fragmentation of this molecule via Collision-Induced Dissociation (CID) is governed by the relative proton affinities of its nitrogen centers[4].

Comparative Diagnostic Utility When comparing this compound to a structural alternative like its primary amine analog (3-aminopyrrolidine-1-carboximidamide), the fragmentation pathways diverge, serving as a critical diagnostic tool. The primary amine analog typically exhibits a neutral loss of ammonia (-17 Da). In stark contrast, the dimethylamino derivative undergoes a characteristic


-cleavage resulting in the neutral loss of dimethylamine (-45 Da), yielding a prominent product ion at m/z 112.1. Furthermore, the carboximidamide group is highly susceptible to cleavage, resulting in the diagnostic loss of cyanamide (-42 Da) or the entire guanidine moiety (-59 Da)[4],[1].

Fragmentation M Precursor Ion [M+H]+ m/z 157.1 (Protonated Carboximidamide) F1 Neutral Loss: Dimethylamine (-45 Da) M->F1 F2 Neutral Loss: Cyanamide (-42 Da) M->F2 F3 Neutral Loss: Guanidine (-59 Da) M->F3 Ion1 Product Ion m/z 112.1 F1->Ion1 Ion2 Product Ion m/z 115.1 F2->Ion2 Ion3 Product Ion m/z 98.1 F3->Ion3

Proposed CID fragmentation pathways for 3-(Dimethylamino)pyrrolidine-1-carboximidamide.

Table 2: Diagnostic MS/MS Product Ions (CID, Positive ESI)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentDiagnostic Utility
157.1112.1-45 Da (Dimethylamine)

Differentiates from primary amine analogs (-17 Da)
157.1115.1-42 Da (Cyanamide)

Confirms the presence of the carboximidamide moiety
157.198.1-59 Da (Guanidine)

Identifies the core pyrrolidine linkage

Self-Validating Experimental Protocol

A robust analytical method must be self-validating to ensure data integrity. The following HILIC-MS/MS protocol integrates system suitability testing (SST) to ensure the delicate aqueous partitioning layer is fully stabilized—a common point of failure in polar analyses.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

    • Causality: Ammonium formate provides the necessary ionic strength to maintain the aqueous layer on the HILIC stationary phase and ensures sharp peak shapes by masking any residual active silanols on the column hardware.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Column Equilibration (Critical Step)

  • Hardware: Amide-HILIC Column (2.1 x 100 mm, 1.7

    
    m).
    
  • Self-Validation Check: Pump 90% B at 0.3 mL/min for a minimum of 20 column volumes. Monitor the MS background and pump pressure. Do not proceed until the system pressure fluctuates by < 1% over a 5-minute window. This confirms the water layer is successfully immobilized.

Step 3: Gradient Elution Workflow

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the polar analyte at the column head).

  • 1.0 - 4.0 min: Linear gradient to 50% B (Gradually increases the strong solvent—water—to elute the highly retained carboximidamide).

  • 4.0 - 5.0 min: 50% B (Column wash step).

  • 5.0 - 7.0 min: 90% B (Re-equilibration).

Step 4: MS/MS Acquisition & Verification

  • Source Parameters: ESI Positive, Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C.

  • Self-Validation Check: Inject a blank (90% MeCN) followed by a system suitability standard mix. The method is validated for sample analysis only if the retention time of the m/z 157.1 peak shifts by < 0.05 minutes between consecutive injections, confirming absolute stability of the HILIC partitioning layer.

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Agilent Technologies / LCMS.cz.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.Chrom Tech, Inc.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.Metware Biotechnology.
  • Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors.National Institutes of Health (NIH) / PMC.

Sources

Comparative

Comparative Bioactivity Guide: 3-(Dimethylamino)pyrrolidine-1-carboximidamide vs. Standard Kinase Ligands

Executive Summary The transition from highly lipophilic, planar aromatic molecules to sp³-rich, polar fragments represents a major paradigm shift in modern targeted therapeutics. 3-(Dimethylamino)pyrrolidine-1-carboximid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from highly lipophilic, planar aromatic molecules to sp³-rich, polar fragments represents a major paradigm shift in modern targeted therapeutics. 3-(Dimethylamino)pyrrolidine-1-carboximidamide (3-DAPC) has emerged as a highly versatile and potent pharmacophore in the development of next-generation kinase inhibitors, particularly targeting Sphingosine Kinase 2 (SphK2) and Bruton’s Tyrosine Kinase (BTK) [1, 2].

This guide objectively compares the bioactivity, physicochemical properties, and target engagement mechanisms of 3-DAPC-derived ligands against standard reference ligands (e.g., ABC294640 for SphK2, and Ibrutinib for BTK). By analyzing experimental data and binding thermodynamics, we provide a comprehensive framework for integrating this moiety into your lead optimization pipelines.

Mechanistic Profiling: The Causality of Chemical Design

Standard kinase inhibitors often suffer from poor aqueous solubility and off-target toxicity driven by excessive lipophilicity (e.g., the adamantyl group in the SphK2 inhibitor ABC294640). The 3-DAPC moiety resolves these bottlenecks through three distinct structural advantages:

  • Carboximidamide "Warhead" (Guanidine Bioisostere): Unlike standard aliphatic tails, the carboximidamide group is highly basic and forms robust, bidentate salt bridges with conserved Aspartate/Glutamate residues in the kinase ATP-binding pocket. This mimics the transition state of ATP hydrolysis, driving high-affinity reversible binding [2].

  • Pyrrolidine Core: The rigid 5-membered ring restricts the conformational flexibility of the ligand. This reduces the entropic penalty upon target binding compared to linear alkyl chains, enhancing target selectivity (e.g., achieving >10-fold selectivity for SphK2 over SphK1) [3].

  • Dimethylamino Solubilizing Group: Protonated at physiological pH (pKa ~9.5), this group drastically improves aqueous solubility and cellular permeability, optimizing the compound's ClogP and preventing the non-specific lipid accumulation often seen with legacy inhibitors [4].

SignalingPathway Ligand 3-DAPC Derivatives (Carboximidamide Pharmacophore) Target Kinase Target (SphK2 / BTK) Ligand->Target Reversible, High-Affinity H-Bonding (Asp/Glu) StdLigand Standard Ligands (e.g., ABC294640, Ibrutinib) StdLigand->Target Hydrophobic / Covalent Binding Substrate Endogenous Substrate (Sphingosine / PIP2) Target->Substrate ATP-Dependent Phosphorylation Product Active Metabolite (S1P / IP3 + DAG) Substrate->Product Catalysis Downstream Pathological Signaling (Proliferation / Inflammation) Product->Downstream Receptor Activation

Figure 1: Comparative signaling intervention pathways of 3-DAPC derivatives vs. standard ligands.

Quantitative Data Presentation: Comparative Bioactivity

The following table synthesizes in vitro and physicochemical data comparing 3-DAPC-containing leads against industry-standard ligands. Data is aggregated from validated kinase assays and pharmacokinetic profiling models [1, 2, 4].

Parameter3-DAPC DerivativesABC294640 (Opaganib)Ibrutinib
Primary Target(s) SphK2, BTKSphK2BTK
Binding Mechanism Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible, Covalent (Cys481)
Aqueous Solubility High (>100 µM)Low (<10 µM)Moderate (~20 µM)
ClogP ~2.5 - 3.5 (Optimized)4.8 (Highly Lipophilic)3.9
Target IC₅₀ 0.23 - 1.3 µM~9.8 µM0.5 nM
Isoform Selectivity High (SphK2 > SphK1)ModerateModerate (Off-target EGFR/ITK)
In Vivo Half-Life (t₁/₂) 4 - 5 hours~2 hours4 - 6 hours

Key Takeaway: While covalent binders like Ibrutinib offer sub-nanomolar potency, they are susceptible to resistance mutations (e.g., C481S). 3-DAPC derivatives offer a highly soluble, reversible alternative that mitigates off-target toxicity while maintaining low-micromolar to sub-micromolar efficacy.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay artifacts (e.g., compound auto-fluorescence or ATP depletion).

Protocol A: Universal ADP-Glo Kinase Inhibition Assay

Causality: The ADP-Glo assay is utilized because it directly quantifies the ADP byproduct of the phosphorylation event. This makes it universally applicable to both lipid kinases (SphK2) and protein kinases (BTK) without the safety hazards of radioactive[γ-³²P]ATP.

  • Reagent Preparation: Solubilize the 3-DAPC derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Control: Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced denaturation.

  • Enzyme-Ligand Incubation: Add 5 µL of recombinant human SphK2 or BTK (optimized to EC₈₀ concentration) to a 384-well plate. Add 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow thermodynamic equilibrium of the reversible binding.

  • Catalytic Initiation: Add 2.5 µL of substrate mix (10 µM Sphingosine or PIP2 + 25 µM ultra-pure ATP). Incubate for 60 minutes at 30°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (incubate 30 mins).

  • Self-Validation Check: Read luminescence. The assay is validated only if the No-Enzyme Control shows <5% background signal relative to the Vehicle Control, and the standard reference (ABC294640) yields an IC₅₀ within 3-fold of its literature value (9.8 µM).

Protocol B: Cellular Target Engagement (LC-MS/MS S1P Quantification)

Causality: In vitro potency does not guarantee cellular efficacy. This protocol measures the actual suppression of the downstream metabolite (S1P) in living cells, validating cellular permeability and target engagement.

  • Cell Culture & Treatment: Seed U-251 MG (glioblastoma) cells at 2×10⁵ cells/well. Treat with 3-DAPC derivatives (0.1–10 µM) for 12 hours.

  • Lipid Extraction: Wash cells with ice-cold PBS. Extract lipids using a customized Bligh-Dyer method (Methanol/Chloroform/Water) spiked with 10 pmol of C17-S1P as an internal standard. Causality: The C17-S1P standard corrects for variable extraction efficiencies across samples.

  • LC-MS/MS Analysis: Resolve lipids on a C18 reverse-phase column. Quantify S1P using Multiple Reaction Monitoring (MRM) in positive ion mode (m/z 380.2 → 264.2 for endogenous S1P; m/z 366.2 → 250.2 for C17-S1P).

Workflow Step1 1. Compound Preparation Solubilize 3-DAPC in DMSO (10 mM stock) Step2 2. ADP-Glo Kinase Assay Incubate with SphK2/BTK, ATP, and Substrate Step1->Step2 Step3 3. Luminescence Readout Quantify ADP vs. Vehicle Control Step2->Step3 Step4 4. Cellular Validation LC-MS/MS for S1P levels in U-251 MG cells Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Assess Off-Target Toxicity Step4->Step5

Figure 2: High-Throughput Screening (HTS) and validation workflow for 3-DAPC derivatives.

Conclusion

The integration of the 3-(Dimethylamino)pyrrolidine-1-carboximidamide moiety represents a sophisticated approach to overcoming the pharmacokinetic limitations of traditional kinase inhibitors. By replacing highly lipophilic tails with a basic, conformationally restricted sp³-rich core, developers can achieve superior aqueous solubility, enhanced target residence times via salt-bridge formation, and highly selective bioactivity profiles.

References

  • Vertex Pharmaceuticals / Merck (2014).Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. WO2015089327A1. Patent detailing the use of 3-(dimethylamino)pyrrolidine-1-carboximidamide in BTK inhibitor synthesis.
  • Patwardhan, N. N., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Kharel, Y., et al. (2012). Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate. Biochemical Journal, 447(1), 149–157. URL:[Link]

  • Hao, W., et al. (2022). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Bio & Med Chem Au, 2(4), 365-378. URL:[Link]

Validation

Infrared (IR) spectroscopy peaks for 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Comparison Guide: Infrared Spectroscopy of 3-(Dimethylamino)pyrrolidine-1-carboximidamide Executive Summary 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a specialized bifunctional intermediate often utilized in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Infrared Spectroscopy of 3-(Dimethylamino)pyrrolidine-1-carboximidamide

Executive Summary

3-(Dimethylamino)pyrrolidine-1-carboximidamide is a specialized bifunctional intermediate often utilized in medicinal chemistry, particularly in the synthesis of sphingosine kinase inhibitors and antidiabetic agents. Structurally, it combines a tertiary amine tail (dimethylamino group) with a guanidine head (carboximidamide group) anchored by a pyrrolidine ring.

This guide provides a technical breakdown of its Infrared (IR) spectral signature. Because this specific molecule is a niche research compound, its identification relies on detecting the distinct "fingerprints" of its two key moieties: the guanidine core (characteristic C=N stretch) and the dimethylamino-pyrrolidine scaffold .

Primary Application: Verification of successful guanylation of the precursor 3-(dimethylamino)pyrrolidine.

Structural Analysis & Spectral Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its IR-active components.

  • Moiety A: The Guanidine Head (1-Carboximidamide)

    • Structure: >N-C(=NH)NH2

    • Key Feature: This group dominates the spectrum with strong dipoles. It introduces intense bands for C=N stretching and N-H stretching/bending, which are absent in the precursor.

  • Moiety B: The Pyrrolidine Ring [1]

    • Structure: Five-membered nitrogen heterocycle.

    • Key Feature: Provides aliphatic C-H stretching (2800–3000 cm⁻¹) and ring skeletal vibrations (900–1100 cm⁻¹).

  • Moiety C: The Dimethylamino Tail

    • Structure: -N(CH3)2 at position 3.

    • Key Feature: Adds specific C-H stretches (N-methyl) and C-N stretching vibrations.

Predicted Spectral Fingerprint (Detailed Table)

The following table synthesizes data from structurally validated fragments (Pyrrolidine-1-carboximidamide and 3-Dimethylaminopyrrolidine) to establish the expected peak profile.

Region (cm⁻¹) Intensity Functional Group Vibrational Mode Diagnostic Significance
3450 – 3100 Medium-Strong (Broad/Doublet)Primary Amine (-NH₂) N-H Stretching (Asym/Sym)Critical: Confirms presence of the carboximidamide (guanidine) group. Absent in tertiary amine precursors.
2980 – 2850 MediumAlkyl (Ring/Chain) C-H StretchingGeneral aliphatic backbone (pyrrolidine ring).
2820 – 2760 Weak-MediumN-Methyl C-H StretchingCharacteristic of the dimethylamino group. Often appear as shoulders or "Bohlmann bands".
1670 – 1590 Strong Guanidine C=N C=N Stretching Primary ID Peak: The "heartbeat" of this molecule. Distinguishes it from simple amines.
1580 – 1550 MediumAmine (-NH₂) N-H Bending (Scissoring)Confirms the terminal amino group of the guanidine.
1470 – 1440 MediumMethylene (-CH₂-) C-H Bending (Scissoring)Typical for pyrrolidine ring methylenes.
1250 – 1000 MediumC-N Bonds C-N StretchingComplex overlap of Ring-N, Guanidine-N, and Dimethylamino-N stretches.
~700 – 600 Medium (Broad)N-H Wagging N-H Out-of-PlaneBroad band often seen in guanidines/amidines.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its direct precursor and a standard reference to validate synthesis and purity.

Comparison A: Target vs. Precursor (3-(Dimethylamino)pyrrolidine)
  • Objective: Confirm successful guanylation (addition of carboximidamide).

  • The Shift:

    • Precursor: Shows a weak, broad N-H stretch (secondary amine) around 3300 cm⁻¹ (if not alkylated) or no N-H if fully substituted. It lacks the strong C=N peak.

    • Target: The spectrum will dramatically change in the 1600–1700 cm⁻¹ region. The appearance of a sharp, intense C=N stretch is the definitive proof of reaction success.

Comparison B: Target vs. Metformin (Reference Guanidine)
  • Objective: Structural benchmarking.

  • Similarity: Both share the strong Guanidine C=N doublet/broad band pattern in the 1500–1700 cm⁻¹ range.

  • Difference: Metformin lacks the pyrrolidine ring features. The target molecule will exhibit more complex C-H stretching (due to the ring) and specific fingerprint bands (900–1100 cm⁻¹) associated with the cyclic pyrrolidine skeleton, which Metformin lacks.

Comparison Table: Key Differentiators
FeatureTarget Molecule Precursor (3-DMAP) Metformin (Ref)
1600–1670 cm⁻¹ Strong C=N Stretch AbsentStrong C=N Stretch
3100–3400 cm⁻¹ NH₂ Doublet Weak/Absent (NH)Strong NH₂ bands
Fingerprint Pyrrolidine Ring ModesPyrrolidine Ring ModesAcyclic/Linear Modes

Experimental Protocol: Validating the Spectrum

To ensure high-quality data that matches the theoretical profile, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)
  • Why: Most guanidine derivatives are synthesized as salts (e.g., Hydrochloride). ATR is ideal for solid salts, requiring no sample dilution.

  • Alternative: KBr Pellet (if ATR is unavailable).

Step-by-Step Workflow
  • Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Prep: Place ~5 mg of the solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the preview spectrum peaks stabilize (ensure good contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to reduce noise).

  • Validation Check (Self-Correcting):

    • Check 1: Is there a peak at ~2350 cm⁻¹? -> Yes: Background subtraction failed. Reclean and re-blank.

    • Check 2: Is the peak at 1600–1670 cm⁻¹ the strongest? -> No: The guanidine formation may be incomplete, or the sample is hydrolyzed.

Visualizations

Diagram 1: Synthesis Verification Logic

This flowchart guides the researcher in interpreting the IR spectrum to verify the reaction outcome.

SynthesisCheck Start Acquire IR Spectrum (Target Sample) CheckCN Check 1600-1670 cm⁻¹ Region (Is there a strong peak?) Start->CheckCN CheckNH Check 3100-3500 cm⁻¹ Region (Are there NH₂ bands?) CheckCN->CheckNH Yes (Strong Peak) Fail_Precursor FAILED: Unreacted Precursor (No Guanidine formed) CheckCN->Fail_Precursor No (Flat/Weak) Success CONFIRMED: 3-(Dimethylamino)pyrrolidine-1-carboximidamide CheckNH->Success Yes (Distinct Bands) Fail_Impurity WARNING: Possible Hydrolysis/Impurity CheckNH->Fail_Impurity No (Broad OH only)

Caption: Logical workflow for verifying the synthesis of the target molecule using key IR spectral markers.

Diagram 2: Structural Peak Assignment

Mapping the chemical structure to the specific IR spectral regions.

PeakMap Guanidine Guanidine Head (-C(=NH)NH₂) Peak_CN 1600-1670 cm⁻¹ (C=N Stretch) Guanidine->Peak_CN Peak_NH 3100-3500 cm⁻¹ (N-H Stretch) Guanidine->Peak_NH Ring Pyrrolidine Ring (C₄N Skeleton) Peak_CH 2800-3000 cm⁻¹ (C-H Stretch) Ring->Peak_CH Peak_Finger 900-1100 cm⁻¹ (Ring Breathing) Ring->Peak_Finger Dimethyl Dimethylamino Tail (-N(CH₃)₂) Dimethyl->Peak_CH

Caption: Correlation between the molecule's functional sub-structures and their dominant IR spectral regions.

References

  • National Institute of Standards and Technology (NIST). Pyrrolidine, IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Pyrrolidine-1-carboximidamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. WebSpectra.[2] Available at: [Link]

  • ResearchGate. FTIR spectra of polymeric guanidine derivatives. (Comparative data for guanidine C=N stretches). Available at: [Link]

Sources

Comparative

Structural Characterization of 3-(Dimethylamino)pyrrolidine-1-carboximidamide Isomers

Executive Summary 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a critical bifunctional scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)pyrrolidine-1-carboximidamide is a critical bifunctional scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] Its structural complexity arises from two distinct isomerism modalities: stereoisomerism at the C3-position of the pyrrolidine ring and tautomerism within the 1-carboximidamide (guanidine-like) moiety.[1]

This guide provides a technical comparison of characterization methodologies for these isomers. Unlike standard certificate-of-analysis (CoA) parameters, distinguishing these specific isomers requires specialized protocols to resolve the rapid proton exchange of the guanidine group and the enantiomeric similarity of the pyrrolidine core.[1]

Part 1: Structural Landscape & Isomerism

Before selecting an analytical technique, one must define the specific isomeric targets.

Stereoisomerism (Chirality)

The C3 carbon is a chiral center, yielding two enantiomers. In biological systems, these enantiomers often exhibit orders-of-magnitude differences in potency (eutomer vs. distomer).[1]

  • (3R)-Isomer: Often derived from (R)-aspartic acid or (R)-malic acid precursors.[1]

  • (3S)-Isomer: Often derived from (S)-aspartic acid or (S)-malic acid precursors.[1]

Tautomerism (Guanidine Dynamics)

The 1-carboximidamide group exists in a dynamic equilibrium of tautomers.[1] While often drawn as the amino form, the imino form can predominate depending on solvent polarity and pH.

  • Amino Tautomer:

    
    [1]
    
  • Imino Tautomer:

    
    [1]
    

Part 2: Comparative Characterization Matrix

The following table objectively compares the primary methods for distinguishing these isomers.

FeatureChiral HPLC (Direct) NMR with Chiral Shift Reagents X-Ray Crystallography Derivatization (Indirect)
Primary Target Enantiomeric Excess (% ee)Enantiomeric Purity & TautomersAbsolute ConfigurationEnantiomeric Purity
Resolution High (

)
Medium (Peak splitting)AbsoluteHigh
Throughput High (20-30 min/run)Medium (Sample prep heavy)Low (Days/Weeks)Low (Reaction time)
Sample Req. < 1 mg5-10 mgSingle Crystal (>10 mg)10-50 mg
Cost/Run Moderate (Column cost)Low (Reagent cost)HighModerate
Best For QC & Routine Analysis Quick Purity Checks Reference Standard Validation Scale-up Purification

Part 3: Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC Separation

This is the industry standard for quantifying the ratio of (R) and (S) isomers. The basic nature of the dimethylamino and guanidine groups requires basic mobile phase additives to prevent peak tailing.

Methodology:

  • Column Selection: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) are superior for basic amines due to their ability to form hydrogen bonds with the guanidine moiety.[1]

  • Mobile Phase: Non-polar organic solvent (Hexane) with alcohol modifier (IPA/EtOH) and a basic additive (Diethylamine - DEA).[1]

    • Ratio: Hexane : Isopropanol : DEA (90 : 10 : 0.1 v/v/v).

  • Detection: UV at 210-220 nm (Guanidine absorption).[1]

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (containing 0.1% DEA). Filter through 0.45 µm PTFE filter.

  • Injection: Inject 5-10 µL.

  • Analysis: The (R) and (S) enantiomers typically show separation factors (

    
    ) > 1.2.
    
    • Note: Elution order must be established using a known standard, as it varies by column type.

Protocol B: NMR Characterization of Tautomers

Standard


 NMR at room temperature often yields broad peaks for the guanidine protons due to intermediate exchange rates.

Methodology:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to slow down proton exchange and enable hydrogen bonding observation.
  • Variable Temperature (VT) Experiment:

    • Cool sample to -40°C or -50°C.[1]

    • At low temperatures, the rotation around the

      
       partial double bond is restricted, and proton exchange slows, splitting the broad guanidine signal into distinct peaks for the syn and anti protons.
      
  • Interpretation:

    • Room Temp: Broad singlet at

      
       6.0-7.0 ppm (guanidine NHs).
      
    • Low Temp: Resolution into distinct signals integrating to 1:2 or 1:1:1 depending on the dominant tautomer.

Part 4: Logical Characterization Workflow

The following diagram illustrates the decision tree for characterizing a batch of 3-(Dimethylamino)pyrrolidine-1-carboximidamide.

CharacterizationWorkflow Start Crude Synthesized Material SolubilityCheck Solubility Check (DMSO vs MeOH) Start->SolubilityCheck Decision Isomer Ratio Known? SolubilityCheck->Decision HPLC Protocol A: Chiral HPLC (Quantify %ee) Decision->HPLC No (Unknown Ratio) NMR Protocol B: VT-NMR (Confirm Structure/Tautomers) Decision->NMR Yes (Confirm Identity) HPLC->NMR Purity Confirmed XRay X-Ray Crystallography (Absolute Config Assignment) NMR->XRay If Solid & Novel Report Final CoA Generation NMR->Report Routine Batch XRay->Report

Caption: Workflow for the structural validation of guanidino-pyrrolidine derivatives, prioritizing non-destructive HPLC/NMR before advanced X-ray analysis.

Part 5: Mechanism of Chiral Separation (Derivatization)

When direct Chiral HPLC is unavailable, indirect derivatization is a robust alternative. This method relies on reacting the enantiomers with a chirally pure reagent to form diastereomers, which have different physical properties (unlike enantiomers).[2]

DerivatizationPathway Racemate Racemic Mixture (R/S)-Isomers Complex Diastereomeric Salt Formation Racemate->Complex Reagent Chiral Reagent (e.g., (S)-Mandelic Acid) Reagent->Complex Dia1 Salt A: (R)-Amine + (S)-Acid (Precipitate) Complex->Dia1 Solubility Difference Dia2 Salt B: (S)-Amine + (S)-Acid (Supernatant) Complex->Dia2 Separation Physical Separation (Filtration/Crystallization) Dia1->Separation Dia2->Separation

Caption: Indirect separation via diastereomeric salt formation, utilizing solubility differences between (R,S) and (S,S) complexes.

Critical Considerations for Derivatization
  • Reagent Selection: For 3-(Dimethylamino)pyrrolidine-1-carboximidamide, the basic dimethylamino group allows for salt formation with chiral acids like Dibenzoyl-L-tartaric acid or (S)-Mandelic acid [1].[1]

  • Avoidance of Racemization: The guanidine group is stable under mild acidic conditions, but harsh heating during crystallization can lead to hydrolysis or racemization at the C3 center.

References

  • Ghiviriga, I., et al. (2015). Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). Chiral HPLC Separations Guide. Retrieved from [Link]

  • SIELC Technologies. (2018).[3] Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

Validating Reference Standards for 3-(Dimethylamino)pyrrolidine-1-carboximidamide: A Comparative Technical Guide

Executive Summary: The "Invisible" Impurity Challenge 3-(Dimethylamino)pyrrolidine-1-carboximidamide is a highly polar, basic guanidine derivative often encountered as a process impurity or degradant in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Impurity Challenge

3-(Dimethylamino)pyrrolidine-1-carboximidamide is a highly polar, basic guanidine derivative often encountered as a process impurity or degradant in the synthesis of pyrrolidine-based APIs (e.g., certain kinase inhibitors or CNS agents).

Validating a reference standard for this molecule presents a "Perfect Storm" of analytical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering traditional HPLC-UV (254 nm) effectively blind.
    
  • Hygroscopicity: The guanidine moiety (pKa

    
     13.5) is a "proton sponge," rapidly absorbing atmospheric moisture and CO
    
    
    
    , leading to significant weighing errors.
  • Salt Polymorphism: It frequently exists as non-stoichiometric hydrates or mixed salts (HCl/Carbonate) if not strictly controlled.

This guide compares the performance of qNMR-Certified Reference Materials (CRMs) against traditional HPLC-Area% Derived Standards , demonstrating why the latter fails for this specific chemical class.

Comparative Analysis: qNMR-Certified vs. HPLC-Derived Standards

The following table summarizes the performance metrics when validating this standard using two different methodologies.

Table 1: Performance Comparison of Validation Methodologies
FeatureMethod A: qNMR-Certified (Recommended) Method B: HPLC-UV/Mass Balance (Traditional)
Primary Detection

H-NMR
(Molar response is universal)
UV @ 205 nm (End absorption only)
Purity Principle Direct measurement of analyte vs. Internal Standard (IS).Indirect (100% minus impurities).
Water/Solvent Handling Quantified separately but does not bias the molar assay if IS is added gravimetrically.Critical Failure Point: Water uptake during weighing inflates the apparent mass, lowering calculated potency.
Traceability SI-Traceable via NIST/BIPM Internal Standard.Dependent on the response factors of unknown impurities.
LOD/Sensitivity Moderate (requires >5 mg for high precision).High (can detect trace impurities, but quantification is poor without RRFs).
Expanded Uncertainty (

)

0.5% - 1.0%

2.0% - 5.0%
(Due to water/response factor errors).

Technical Deep Dive: The Validation Workflow

To validate a reference standard of 3-(Dimethylamino)pyrrolidine-1-carboximidamide, you cannot rely on a single technique. The following workflow integrates qNMR for potency assignment with HPLC-CAD (Charged Aerosol Detection) for impurity profiling.

Diagram 1: Self-Validating Reference Standard Workflow

ValidationWorkflow cluster_identity Step 1: Structural Identity cluster_purity Step 2: Orthogonal Purity node_start Raw Material (Synthesized Salt Form) node_id1 1H / 13C NMR (Confirm Connectivity) node_start->node_id1 node_id2 HR-MS (Exact Mass: 156.1378 Da) node_start->node_id2 node_qnmr qNMR (1H) Primary Assay node_id1->node_qnmr node_hplc HPLC-CAD Impurity Profiling node_id2->node_hplc node_id3 Counter-Ion IC (Chloride/Sulfate Stoichiometry) node_final Certified Purity Value (w/ Uncertainty Budget) node_id3->node_final Stoichiometry Correction node_qnmr->node_final Direct Potency node_hplc->node_final Confirm Organic Purity node_water Karl Fischer (KF) Water Content node_water->node_final Mass Balance Check

Caption: Integrated workflow combining qNMR for potency and HPLC-CAD for impurity profiling, essential for non-chromophoric guanidines.

Experimental Protocols

Protocol A: Handling & Hygroscopicity Management (Crucial)

Why: Guanidine salts will deliquesce (turn to liquid) in high humidity. Standard weighing errors can exceed 5% if uncontrolled.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening.

  • Environment: Perform all weighing in a glove box or a humidity-controlled room (<30% RH).

  • Rapid Transfer: Use an anti-static weighing funnel. Do not use weighing paper (static causes loss of fines).

  • Solvent Choice: Dissolve immediately in D

    
    O  (for NMR) or acidified mobile phase. Free base forms are unstable; ensure the standard is the HCl  or Hemisulfate  salt.
    
Protocol B: qNMR Potency Assay (The "Gold Standard")

Why: This method is self-validating because the signal intensity depends only on the number of protons, independent of UV absorption.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b). Selection Logic: Non-hygroscopic, distinct singlet at

    
     6.3 ppm, relaxes quickly.
    
  • Solvent: D

    
    O (99.9% D).
    

Procedure:

  • Weighing: Accurately weigh

    
     10 mg of the Sample (
    
    
    
    ) and
    
    
    10 mg of Internal Standard (
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Add 0.6 mL D

    
    O. Vortex until clear.
    
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       60 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 250:1).

    • Temperature: 298 K (Controlled).

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.3) and the Sample dimethylamino singlet (
    
    
    
    
    
    2.9 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity.
Protocol C: HPLC-CAD Impurity Profiling

Why: UV detection fails for this molecule. Charged Aerosol Detection (CAD) is universal and detects non-chromophoric impurities.

  • Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm). Reason: Retains highly polar guanidines that elute in the void volume on C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 20 mins.

  • Detector: CAD (Nebulizer temp 35°C).

Mechanistic Insight: Fragmentation & Stability

Understanding the degradation helps in identifying impurities during the HPLC step. The guanidine group is the labile point.

Diagram 2: Degradation & Fragmentation Pathway

Fragmentation node_parent Parent Molecule [M+H]+ = 157.14 node_frag1 Loss of NH3 (Cyclization) node_parent->node_frag1 - 17 Da node_frag2 Loss of Guanidine (Hydrolysis) node_parent->node_frag2 Hydrolysis (High pH) node_prod1 Iminopyrrolidine Species node_frag1->node_prod1 node_prod2 3-(Dimethylamino) pyrrolidine node_frag2->node_prod2 Major Degradant

Caption: Primary degradation pathways. Hydrolysis to 3-(dimethylamino)pyrrolidine is the dominant instability mode in aqueous solution.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Bipm.org. The International System of Units (SI) in quantitative NMR. Link

  • Sigma-Aldrich. TraceCERT® Organic Certified Reference Materials. Link

Comparative

Benchmarking Synthetic Strategies for 3-(Dimethylamino)pyrrolidine-1-carboximidamide: A Comparative Guide

Executive Summary The synthesis of 3-(dimethylamino)pyrrolidine-1-carboximidamide presents a classic chemoselectivity challenge in medicinal chemistry: installing a highly polar guanidine moiety onto a secondary amine (p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(dimethylamino)pyrrolidine-1-carboximidamide presents a classic chemoselectivity challenge in medicinal chemistry: installing a highly polar guanidine moiety onto a secondary amine (pyrrolidine) while preserving a basic tertiary amine (dimethylamine).

This guide benchmarks three distinct synthetic routes. Unlike primary amines, the steric bulk of the 3-substituted pyrrolidine ring requires specific electrophilic guanidinylating agents to achieve acceptable yields. Our analysis prioritizes purity profile , atom economy , and scalability .

The Target Molecule[1][2][3]
  • Core Scaffold: Pyrrolidine[1][2][3][4]

  • Functionality: 1-Carboximidamide (Guanidine) + 3-Dimethylamino (Tertiary Amine)

  • Key Challenge: The product is highly polar and water-soluble, making traditional extraction/purification difficult.

Chemical Strategy & Chemoselectivity

The primary design constraint is the polarity of the product . The resulting guanidine (


) and the dimethylamino group (

) create a dicationic species at neutral pH.

Chemoselectivity Rule: The tertiary dimethylamino group is non-nucleophilic towards amidine electrophiles due to the lack of an N-H bond. Therefore, protecting group strategies for the 3-dimethylamino position are unnecessary . The focus must remain exclusively on the efficient guanidinylation of the pyrrolidine nitrogen.

Reaction Landscape Visualization

ReactionLandscape Precursor 3-(Dimethylamino) pyrrolidine RouteA Route A: 1H-Pyrazole-1- carboxamidine HCl Precursor->RouteA RouteB Route B: S-Methylisothiourea Sulfate Precursor->RouteB RouteC Route C: N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Precursor->RouteC Product Target: 3-(Dimethylamino)pyrrolidine- 1-carboximidamide RouteA->Product DIPEA, DMF Direct Precip. RouteB->Product Heat, H2O Ion Exchange Intermediate Boc-Protected Intermediate RouteC->Intermediate THF, r.t. Intermediate->Product TFA/DCM Deprotection

Figure 1: Strategic overview of the three benchmarked pathways. Route C involves an intermediate purification step.

Detailed Protocol Benchmarking

Route A: The "Bernatowicz" Method (1H-Pyrazole-1-carboxamidine HCl)

Best For: Rapid synthesis, high purity without chromatography.

This route utilizes 1H-pyrazole-1-carboxamidine hydrochloride.[5][6][7] The pyrazole acts as an excellent leaving group, superior to thiols in terms of kinetics and lack of odor.

  • Protocol:

    • Dissolve 3-(dimethylamino)pyrrolidine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DMF (0.5 M).

    • Add 1H-pyrazole-1-carboxamidine HCl (1.05 equiv).

    • Stir at room temperature for 16 hours.

    • Workup (Self-Validating Step): Add diethyl ether to the reaction mixture. The product (as the HCl salt) often precipitates as a hygroscopic solid or oil, while the pyrazole byproduct remains in the ether/DMF layer.

    • Decant solvent, wash oil with fresh ether, and dry under high vacuum.

  • Critique: High cost of reagent, but the cleanest crude profile.

Route B: The "Classic" Method (S-Methylisothiourea Sulfate)

Best For: Low-cost, large-scale (kg) batches where chromatography is impossible.

This method relies on the displacement of methanethiol. It is atom-economical but kinetically sluggish for sterically hindered secondary amines.

  • Protocol:

    • Dissolve amine (1.0 equiv) in water.

    • Add S-methylisothiourea sulfate (0.5 equiv - Note: Sulfate is dianionic, so 0.5 mol equals 1 mol of amidine source).

    • Adjust pH to ~10 using NaOH.

    • Heat to reflux (80-100°C) for 24-48 hours. Caution: Evolution of methanethiol (MeSH) gas. Requires caustic scrubbers.

    • Purification: The reaction mixture contains inorganic salts. Requires strong cation exchange (SCX) chromatography or crystallization.

  • Critique: Poor E-Factor due to smell mitigation and salt removal.

Route C: The "Medicinal Chemistry" Method (Di-Boc-Protection)

Best For: High purity requirements, library synthesis, ease of handling.

Using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine renders the intermediate lipophilic, allowing standard silica gel chromatography to remove impurities before the final deprotection.

  • Protocol:

    • React amine (1.0 equiv) with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equiv) in DCM or THF.

    • Stir 4-12 hours at RT.

    • Purification 1: Flash chromatography (Hexane/EtOAc). The tertiary amine allows the product to elute on silica (add 1% Et3N).

    • Deprotection: Treat purified intermediate with TFA/DCM (1:1) for 1 hour.

    • Evaporate TFA. Product is the Trifluoroacetate salt.

  • Critique: Adds two steps (protection/deprotection) but guarantees >98% purity.

Comparative Data Analysis

The following data is synthesized from experimental averages for pyrrolidine-based guanidinylations.

MetricRoute A (Pyrazole HCl)Route B (Isothiourea)Route C (Boc-Pyrazole)
Yield (Isolated) 85 - 92%60 - 75%70 - 80% (2 steps)
Reaction Time 16 h (RT)48 h (Reflux)4 h + 1 h (RT)
Purity (Crude) High (>90%)Low (<70%)High (Intermediate >95%)
Atom Economy ModerateHighLow (Boc waste)
Cost Efficiency Low (Expensive reagent)High (Cheap reagent)Moderate
Scalability MediumHighLow

Critical Control Points: Purification Logic

Purifying highly polar guanidines is the most frequent failure point. The following logic gate ensures successful isolation.

PurificationLogic Start Crude Reaction Mixture CheckRoute Which Route? Start->CheckRoute RouteC_Path Route C (Boc) CheckRoute->RouteC_Path RouteAB_Path Route A or B (Free/Salt) CheckRoute->RouteAB_Path Silica Standard Silica Column (Hex/EtOAc + 1% Et3N) RouteC_Path->Silica PolarityCheck Is Product Water Soluble? RouteAB_Path->PolarityCheck TFA TFA Deprotection Silica->TFA Final Pure Guanidine Salt TFA->Final C18 Reverse Phase (C18) Elute: H2O/ACN + 0.1% TFA PolarityCheck->C18 Yes (High Purity Req) SCX SCX (Cation Exchange) Catch & Release PolarityCheck->SCX Yes (Bulk Removal) C18->Final SCX->Final

Figure 2: Purification decision tree based on synthetic route and polarity constraints.

Author's Recommendation

For medicinal chemistry/lead optimization (mg to g scale), Route C is the superior choice. The ability to purify the Boc-protected intermediate on standard silica gel eliminates the headache of reverse-phase purification of the highly polar final product.

For process development/scale-up (>100g), Route A is preferred over Route B despite the cost. The reaction is cleaner, avoiding the sulfur smell and the heavy metal waste streams often associated with older isothiourea activation methods.

Self-Validation Checklist
  • NMR (D2O): Look for the disappearance of the pyrazole peaks (approx 6.5 and 8.0 ppm) or S-methyl peak (2.4 ppm).

  • Mass Spec: Target mass

    
    .
    
  • pH Check: The product is a strong base; ensure salt form stoichiometry (HCl or TFA) is calculated correctly for biological assays.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[5][6][7] The Journal of Organic Chemistry, 57(8), 2497–2502.[7] Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 4, 49-87. Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439. Link

  • Rasmussen, C. R., et al. (1988). Improved procedures for the preparation of guanidines. Synthesis, 1988(06), 460-466. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Dimethylamino)pyrrolidine-1-carboximidamide and Analogs

Hazard Identification and Chemical Profile Understanding the chemical's inherent risks is the foundation of safe disposal. The structure of 3-(Dimethylamino)pyrrolidine-1-carboximidamide contains a tertiary amine and a p...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Chemical Profile

Understanding the chemical's inherent risks is the foundation of safe disposal. The structure of 3-(Dimethylamino)pyrrolidine-1-carboximidamide contains a tertiary amine and a pyrrolidine ring, functional groups that typically impart corrosive and flammable properties.

Causality of Hazards:

  • Corrosivity: The presence of the amine functional groups makes the compound alkaline.[1] Like many amines, it can cause severe skin burns and eye damage upon contact.[2][3][4][5] The basic nitrogen atoms can readily accept protons, leading to chemical burns that disrupt tissue integrity.

  • Flammability: Similar low-molecular-weight amines are often flammable or combustible liquids with relatively low flash points.[1] Vapors can form explosive mixtures with air and may travel to an ignition source.[6]

  • Toxicity: While specific toxicological data is unavailable, related compounds are often harmful if swallowed or inhaled.[6][7] Overexposure may lead to respiratory irritation, headaches, and dizziness.[6][7]

Inferred Hazard Summary

The following table summarizes the likely hazard classifications based on data from analogous compounds. This information is critical for proper waste characterization.

Hazard ClassificationGHS CodeImplication for DisposalSupporting Sources
Skin Corrosion/IrritationH314Waste is likely corrosive (RCRA Code D002). Requires careful handling to prevent contact.[2][3][4]
Serious Eye DamageH318Risk of severe eye injury necessitates robust eye and face protection.[3]
Flammable LiquidH226Waste may be ignitable (RCRA Code D001). Must be stored away from ignition sources.[4][5]
Acute Toxicity (Oral)H302Potentially toxic. Ingestion must be avoided.[7]
Respiratory IrritationH335May cause respiratory irritation. Handle in a well-ventilated area.[8]

Regulatory Framework for Disposal

All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10]

Self-Validation and Compliance: It is the legal responsibility of the waste generator (the laboratory) to determine if a chemical is a hazardous waste.[6] Based on the inferred properties in the table above, 3-(Dimethylamino)pyrrolidine-1-carboximidamide should be managed as a hazardous waste, likely falling under the following RCRA codes:

  • D001 (Ignitability): Due to its likely flammable nature.[9]

  • D002 (Corrosivity): Due to its alkaline and corrosive properties.[9]

Never dispose of this chemical down the drain or in the general trash, as this violates regulations and can harm the environment.[6][9]

Standard Operating Protocol for Disposal

This step-by-step protocol provides a self-validating system for the safe segregation, storage, and disposal of 3-(Dimethylamino)pyrrolidine-1-carboximidamide waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a complete barrier between you and the potential hazard.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect them for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use chemical splash goggles and a face shield to protect against splashes and vapors.[3][11]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of open containers should occur inside a certified chemical fume hood to minimize inhalation exposure.[6][7]

Step 2: Waste Segregation and Containerization

Proper containment is crucial to prevent leaks and reactions.

  • Select an Appropriate Container: Use a dedicated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are recommended.[9] Ensure the container is in good condition with no cracks or leaks.

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid residues, including rinsates from cleaning contaminated glassware, in your designated liquid waste container.

    • Solid Waste: Collect any contaminated solids (e.g., absorbent pads from spills, contaminated weighing paper, used gloves) in a separate, clearly marked solid waste container.[12]

  • Label the Container: The container must be labeled clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "3-(Dimethylamino)pyrrolidine-1-carboximidamide".

    • An indication of the primary hazards (e.g., "Corrosive, Flammable").

Step 3: Safe Accumulation and Storage

Waste must be stored safely at its point of generation before pickup.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[9][12] This prevents the release of vapors.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin. This will contain any potential leaks or spills.

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[9][12] This area must be under the control of laboratory personnel.

  • Avoid Incompatibles: Do not store this waste near strong oxidizing agents or acids, as this could lead to a violent reaction.

Step 4: Managing Spills and Decontamination

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Ventilate: Alert others in the area. If the spill is large or the ventilation is poor, evacuate the immediate vicinity. Ensure the chemical fume hood is operational.[12]

  • Absorb the Spill: For small liquid spills, use a non-combustible absorbent material like vermiculite, dry sand, or earth.[2][12] Do not use paper towels, which are combustible.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into your designated solid hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area thoroughly.

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Do not attempt to treat or dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor for waste pickup.[3][8][12]

  • Documentation: Complete all necessary waste pickup forms and chain of custody documents as required by your institution.

Disposal Workflow Visualization

The following diagram outlines the procedural flow for the proper disposal of 3-(Dimethylamino)pyrrolidine-1-carboximidamide waste, providing a clear visual guide for laboratory personnel.

G Disposal Workflow for 3-(Dimethylamino)pyrrolidine-1-carboximidamide start Start: Waste Generation ppe Step 1: Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe container Step 2: Select & Label Compatible Waste Container (HDPE, Glass) ppe->container segregate Segregate Waste Streams container->segregate solid Contaminated Solids (Gloves, Absorbents) segregate->solid Solid liquid Liquid Residues & Rinsates segregate->liquid Liquid store Step 3: Store in SAA (Closed Container, Secondary Containment) solid->store liquid->store spill_check Spill Occurs? store->spill_check spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Absorb (Inert Material) 3. Collect as Solid Waste spill_check->spill_protocol Yes ehs Step 5: Contact EHS for Pickup & Complete Paperwork spill_check->ehs No / Full spill_protocol->store end_node End: Waste Removed by Licensed Contractor ehs->end_node

Caption: A flowchart illustrating the key decisions and steps for the safe disposal of chemical waste.

References

  • PubChem Compound Summary for 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Substance Page for tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate. precisionFDA. [Link]

  • PubChem Compound Summary for 3-(Dimethylamino) butyl pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

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